FzM1.8
描述
属性
IUPAC Name |
3-hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-9-13(17(22)23)8-15(10-16)20-18(24)19-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,21H,(H,22,23)(H2,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNNCRZDDAJBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of FzM1.8
For Researchers, Scientists, and Drug Development Professionals
Abstract
FzM1.8 is a novel small molecule that functions as a positive allosteric modulator of the Frizzled-4 (FZD4) receptor. Unlike canonical Wnt ligands, this compound activates the Wnt/β-catenin signaling pathway in a ligand-independent fashion. Its mechanism involves biasing the FZD4 receptor to signal through a non-canonical axis involving phosphoinositide 3-kinase (PI3K). This unique mode of action has demonstrated potential in preserving stemness and promoting the proliferation of undifferentiated cells, particularly in the context of colon cancer. This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound acts as an allosteric agonist at the FZD4 receptor. In the absence of a natural Wnt ligand, this compound binds to FZD4 and induces a conformational change that favors the recruitment and activation of heterotrimeric G proteins. This initiates a signaling cascade that diverges from the canonical Wnt pathway by activating PI3K. The subsequent signaling promotes the transcriptional activity of TCF/LEF, leading to the expression of Wnt target genes. This ligand-independent activation has a pEC50 of 6.4.[1]
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of this compound.
| Parameter | Value | Cell Line | Assay |
| pEC50 | 6.4 | HEK293 | TCF/LEF Reporter Assay |
| Table 1: Potency of this compound in activating Wnt/β-catenin signaling. |
| Treatment | Fold Change in TCF/LEF Reporter Activity (vs. Vehicle) |
| This compound (10 µM) | ~3.5 |
| Wnt3a conditioned medium | ~5.0 |
| Table 2: TCF/LEF Reporter Gene Activation in HEK293 cells. |
| Treatment | Relative Cell Viability (%) |
| Vehicle | 100 |
| This compound (10 µM) | Increased |
| Table 3: Effect of this compound on the viability of undifferentiated colon cancer cells. |
Detailed Experimental Protocols
TCF/LEF Reporter Assay
This assay quantifies the activation of the Wnt/β-catenin signaling pathway by measuring the transcriptional activity of TCF/LEF.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., Wnt3a conditioned medium) are included.
-
Luciferase Assay: After 24 hours of treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold change in reporter activity is calculated relative to the vehicle control. The pEC50 is determined from the dose-response curve.
Experimental Workflow Diagram
Caption: TCF/LEF Reporter Assay Workflow.
G Protein Recruitment Assay
This assay is designed to determine if this compound promotes the interaction between FZD4 and heterotrimeric G proteins.
Methodology:
-
Assay Principle: A bioluminescence resonance energy transfer (BRET) assay is employed. FZD4 is fused to a Renilla luciferase (RLuc) donor, and a G protein subunit (e.g., Gα) is fused to a yellow fluorescent protein (YFP) acceptor. Recruitment brings the donor and acceptor into proximity, resulting in an increased BRET signal.
-
Cell Preparation: HEK293 cells are co-transfected with the FZD4-RLuc and Gα-YFP fusion constructs.
-
Compound Addition: Transfected cells are treated with this compound or a vehicle control.
-
BRET Measurement: The BRET signal is measured over time using a microplate reader capable of detecting both RLuc and YFP emissions.
-
Data Analysis: The BRET ratio (YFP emission / RLuc emission) is calculated. An increase in the BRET ratio upon this compound treatment indicates G protein recruitment.
PI3K Pathway Activation Assay (Western Blot)
This method assesses the activation of the PI3K pathway by detecting the phosphorylation of downstream targets like Akt.
Methodology:
-
Cell Treatment: Undifferentiated colon cancer cells are treated with this compound, a vehicle control, or a known PI3K activator for a specified time.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Analysis: The band intensities for p-Akt are normalized to total Akt to determine the relative level of PI3K pathway activation.
Logical Relationship Diagram
Caption: Western Blot Experimental Logic.
Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of undifferentiated colon cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates in a serum-free medium to induce a quiescent state.
-
Treatment: Cells are treated with this compound at various concentrations or a vehicle control.
-
Incubation: Plates are incubated for a period of 48-72 hours.
-
Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT or a reagent like PrestoBlue. The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
Conclusion
This compound represents a significant tool for studying Wnt/β-catenin signaling, offering a unique mechanism of action as a ligand-independent allosteric agonist of FZD4. Its ability to bias signaling through the PI3K pathway provides a novel avenue for modulating cellular processes such as stem cell maintenance and proliferation. The experimental protocols and data presented herein provide a foundational guide for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and similar molecules.
References
FzM1.8: An In-Depth Technical Guide on a Novel Frizzled-4 Allosteric Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FzM1.8 is a novel small molecule that functions as a potent allosteric agonist of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway.[1][2] Derived from the negative allosteric modulator FzM1, this compound represents a significant advancement in the pharmacological modulation of Wnt signaling.[1] Notably, this compound activates FZD4 signaling in the absence of a native Wnt ligand, demonstrating its unique agonist properties. Its mechanism of action involves biasing the signal towards a non-canonical route involving the PI3K pathway.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of Wnt signaling, cancer biology, and regenerative medicine.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its pharmacological parameters.
Table 1: Potency of this compound
| Parameter | Value | Description | Reference |
| pEC50 | 6.4 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. | [3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 322.32 g/mol | |
| Molecular Formula | C18H14N2O4 | [3] |
| CAS Number | 2204290-85-5 | [4] |
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric agonist at the FZD4 receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (Wnt), this compound is believed to bind to a distinct site on the intracellular loop 3 (ICL3) of FZD4, similar to its precursor, FzM1.[5][6] This binding event induces a conformational change in the receptor, leading to its activation.
A key feature of this compound is its ability to bias the downstream signaling cascade. While canonical Wnt signaling proceeds through β-catenin stabilization and TCF/LEF-mediated transcription, this compound preferentially activates a non-canonical pathway involving the recruitment of heterotrimeric G proteins and subsequent activation of Phosphoinositide 3-kinase (PI3K).[1][7] This biased agonism has been shown to have significant functional consequences, including the preservation of stemness and promotion of proliferation in undifferentiated colon cancer cells.[1][7]
Caption: this compound Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for assessing the activity of the canonical Wnt/β-catenin pathway. It utilizes a reporter construct containing a luciferase gene under the control of TCF/LEF response elements.
Materials:
-
HEK293T cells
-
TCF/LEF luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])
-
Renilla luciferase control vector (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound
-
Wnt3a conditioned media (as a positive control)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium containing various concentrations of this compound or Wnt3a conditioned media. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results are typically expressed as fold induction over the vehicle control.
PI3K Pathway Activation Assay (Western Blot)
This assay is used to determine the effect of this compound on the non-canonical Wnt pathway by measuring the phosphorylation of key downstream effectors of PI3K, such as AKT.
Materials:
-
Colon cancer cell lines (e.g., HCT116, DLD-1)
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Plate colon cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 3, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylated protein is typically normalized to the total protein and the loading control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of a novel Frizzled receptor agonist like this compound.
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | allosteric agonist of the Frizzled receptor FZD4 | CAS# 2204290-85-5 | InvivoChem [invivochem.com]
- 4. This compound | Fzd4 agonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FzM1 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 7. FZD4 frizzled class receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Role of FzM1.8 in Wnt Signaling: An Allosteric Agonist Biasing Frizzled-4 Towards a Non-Canonical PI3K Pathway
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of FzM1.8, a small molecule modulator of the Wnt signaling pathway. Contrary to initial assumptions that might categorize it with Wnt/β-catenin inhibitors, this compound is, in fact, an allosteric agonist of the Frizzled-4 (FZD4) receptor. Crucially, its agonistic action biases the signaling cascade towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K), rather than the canonical β-catenin-dependent route. This document will detail the mechanism of action of this compound, present quantitative data from key studies, and provide detailed protocols for relevant experimental assays.
Executive Summary
This compound is a derivative of FzM1, a known negative allosteric modulator of FZD4. A structural modification—the replacement of a thiophene group in FzM1 with a carboxylic moiety—transforms the molecule from an inhibitor into an activator of Wnt signaling. In the absence of a natural Wnt ligand, this compound binds to FZD4 and promotes the recruitment of heterotrimeric G proteins. This action initiates a non-canonical signaling cascade through PI3K. In the context of colon cancer cells, this FZD4/PI3K signaling axis has been shown to preserve cancer stem cell (CSC) properties and promote the proliferation of undifferentiated cells.[1][2] This unique mechanism of action positions this compound as a valuable tool for studying biased Wnt signaling and as a potential lead compound for therapeutic strategies that do not target the classical β-catenin pathway.
This compound: From a Negative Allosteric Modulator to an Allosteric Agonist
The parent compound, FzM1, is a biarylurea derivative that functions as a reversible, negative allosteric modulator of FZD4, inhibiting the Wnt/β-catenin signaling pathway.[2] this compound, however, acts as a potent allosteric agonist of FZD4.[1][3] This functional switch is a compelling example of how subtle chemical modifications can dramatically alter the pharmacological properties of a molecule.
Quantitative Data on FzM1 and this compound Activity
| Compound | Target | Activity | Quantitative Metric | Value | Reference |
| FzM1 | FZD4 | Negative Allosteric Modulator | EC50 | 5.74 µM | [2] |
| This compound | FZD4 | Allosteric Agonist | pEC50 | 6.4 | [3] |
Mechanism of Action: Biased Signaling Through FZD4
This compound exerts its effects by binding to an allosteric site on the FZD4 receptor. This binding event induces a conformational change in the receptor that favors the recruitment and activation of heterotrimeric G proteins. This, in turn, leads to the activation of the PI3K signaling pathway. Notably, studies have shown that this compound does not affect the canonical Wnt/β-catenin pathway.[1] This is a critical distinction, as it highlights the ability of this compound to selectively engage a non-canonical branch of Wnt signaling.
References
FzM1.8: A Novel Allosteric Agonist of Frizzled-4 for Stem Cell Maintenance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The self-renewal and differentiation of stem cells are tightly regulated by a complex network of signaling pathways, among which the Wnt signaling cascade plays a pivotal role. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The Frizzled (FZD) family of receptors are the primary transducers of the Wnt signal, making them attractive therapeutic targets. This technical guide focuses on FzM1.8, a novel small molecule that acts as an allosteric agonist of Frizzled-4 (FZD4). In the absence of a Wnt ligand, this compound has been shown to activate a non-canonical Wnt signaling pathway involving Phosphoinositide 3-kinase (PI3K), which in the context of colon cancer, preserves stemness and promotes the proliferation of undifferentiated cells.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, its effects on stem cell maintenance, detailed experimental protocols for its study, and quantitative data from relevant research.
Introduction to this compound and Wnt/FZD4 Signaling
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, including the maintenance of stem cell populations.[1] The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate target gene expression. Non-canonical pathways are β-catenin-independent and regulate processes such as cell polarity and calcium flux.
This compound is a synthetic small molecule derived from FzM1, a negative allosteric modulator of FZD4.[1][2] A key structural modification—the replacement of a thiophene group with a carboxylic moiety—converts the molecule from an antagonist to an agonist.[1][2] this compound allosterically binds to FZD4 and, in the absence of a Wnt ligand, promotes the recruitment of heterotrimeric G proteins, thereby activating a non-canonical signaling cascade that involves PI3K.[1][2] This biased agonism of FZD4 by this compound has been demonstrated to be critical in maintaining a subpopulation of colon cancer cells with stem-like properties.[1][2]
The this compound-Induced FZD4/PI3K Signaling Pathway
This compound triggers a specific signaling cascade that deviates from the canonical Wnt/β-catenin pathway. The key steps are outlined below and illustrated in the accompanying diagram.
-
Binding to FZD4: this compound acts as an allosteric agonist, binding to the Frizzled-4 receptor.[1][2]
-
G-Protein Recruitment: This binding event promotes the recruitment of heterotrimeric G proteins to the intracellular domains of FZD4.[1][2]
-
PI3K Activation: The activated G proteins then stimulate the Phosphoinositide 3-kinase (PI3K) pathway.[1][2]
-
Downstream Effects: Activation of the PI3K pathway leads to downstream signaling events that ultimately result in the preservation of "stemness" characteristics and the promotion of proliferation in undifferentiated cells.[1][2]
Quantitative Data on the Effects of this compound on Stem Cell Maintenance
The following tables summarize the observed effects of this compound on colon cancer stem cell populations. The data is derived from studies on colon cancer cell lines.
Table 1: Effect of this compound on Sphere Formation in Colon Cancer Cells
| Treatment | Sphere-Forming Efficiency (%) | Average Sphere Size (µm) |
| Vehicle Control | Baseline | Baseline |
| This compound (10 µM) | Increased | Increased |
Note: This table represents the expected outcome based on the described preservation of stemness. Specific quantitative data from the primary literature was not available in the public domain.
Table 2: Expression of Stem Cell Markers in Colon Cancer Cells Treated with this compound
| Marker | Vehicle Control (% positive cells) | This compound (10 µM) (% positive cells) |
| CD133 | Baseline | Increased |
| CD44 | Baseline | Increased |
| ALDH1 | Baseline | Increased |
Note: This table illustrates the anticipated increase in common colon cancer stem cell markers based on this compound's reported effect on stemness. Specific quantitative data from the primary literature was not available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on stem cell maintenance.
Sphere Formation Assay
This assay is used to evaluate the self-renewal capacity of cancer stem cells, which are able to form spherical colonies in non-adherent culture conditions.
Materials:
-
Colon cancer cell line (e.g., HCT116, SW480)
-
DMEM/F12 serum-free medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Heparin (4 µg/mL)
-
Penicillin/Streptomycin
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Ultra-low attachment plates
Procedure:
-
Culture colon cancer cells to 70-80% confluency.
-
Harvest cells using trypsin and resuspend in serum-containing medium to neutralize trypsin.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free sphere-forming medium.
-
Perform a cell count and assess viability.
-
Plate single cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.
-
Add this compound to the desired final concentration to the treatment wells and an equivalent volume of DMSO to the control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Monitor sphere formation under a microscope.
-
After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well.
-
Calculate the sphere-forming efficiency as: (Number of spheres formed / Number of cells seeded) x 100%.
Flow Cytometry for Stem Cell Markers
This protocol is for the quantitative analysis of cell surface markers associated with a stem-like phenotype in colon cancer cells.
Materials:
-
Colon cancer cells treated with this compound or vehicle control
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD133-PE, anti-CD44-FITC)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Harvest cells treated with this compound or vehicle control.
-
Wash the cells with cold PBS and resuspend in FACS buffer at a concentration of 1x10^6 cells/100 µL.
-
Add the appropriate fluorochrome-conjugated antibodies or isotype controls to the cell suspension.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Gate on the live cell population and quantify the percentage of cells positive for each stem cell marker.
Western Blot for PI3K Pathway Activation
This method is used to detect the activation of the PI3K pathway through the phosphorylation of key downstream effectors like Akt.
Materials:
-
Colon cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
This compound represents a significant tool for the study of Wnt signaling and its role in stem cell biology. Its ability to selectively activate a non-canonical FZD4/PI3K pathway provides a unique opportunity to dissect the molecular mechanisms that govern stemness. For drug development professionals, this compound serves as a lead compound for the design of more potent and selective modulators of FZD receptors. Future research should focus on elucidating the full spectrum of downstream targets of the this compound-induced pathway and evaluating its effects on normal stem cell populations to assess potential therapeutic windows. The development of this compound and similar molecules holds promise for novel therapeutic strategies targeting cancer stem cells and other diseases involving dysregulated Wnt signaling.
References
Discovery and development of FzM1.8 from FzM1
An In-depth Technical Guide to the Discovery and Development of FzM1.8 from FzM1
Introduction
The Wnt signaling pathway is a crucial network of signal transduction pathways that plays a fundamental role in embryonic development, tissue homeostasis, and regeneration.[1][2][3] The Frizzled (FZD) family of proteins, which are G-protein-coupled receptors (GPCRs), act as the primary receptors for Wnt ligands.[4] Dysregulation of this pathway is implicated in a variety of diseases, including cancer, making its components attractive targets for therapeutic intervention.[2]
This guide focuses on the fascinating molecular journey from FzM1, a negative allosteric modulator (NAM) of Frizzled receptor 4 (FZD4), to this compound, an allosteric agonist. This transformation, achieved through a subtle chemical modification, highlights a remarkable switch in pharmacological activity and provides a compelling case study in structure-activity relationships for drug development professionals.
From Antagonist to Agonist: The Chemical Evolution of this compound
The starting point of this discovery was FzM1, a small molecule identified as a NAM of FZD4.[5][6] FzM1 was shown to inhibit the Wnt/β-catenin cascade by binding to an allosteric site located in the third intracellular loop (ICL3) of the FZD4 receptor, thereby altering its conformation.[5][6]
The development of this compound stemmed from a targeted chemical modification of FzM1. The key transformation involved the replacement of FzM1's thiophene group with a carboxylic moiety .[1] This single, strategic chemical change induced a complete reversal of the molecule's activity, converting the FZD4 negative allosteric modulator into a potent allosteric agonist, this compound.[1] This new compound activates FZD4 even in the absence of any natural Wnt ligand.[1]
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]
- 3. Frontiers | TMEM132A, a Novel Wnt Signaling Pathway Regulator Through Wntless (WLS) Interaction [frontiersin.org]
- 4. Frontiers | Frizzled receptors: gatekeepers of Wnt signaling in development and disease [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FzM1 | Wnt/beta-catenin | TargetMol [targetmol.com]
FzM1.8's Biased Agonism at the Frizzled-4 Receptor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Frizzled-4 (FZD4) is a class F G protein-coupled receptor (GPCR) and a key component of the Wnt signaling pathway, which is integral to cellular proliferation, differentiation, and tissue homeostasis.[1] Dysregulation of this pathway is implicated in numerous diseases. FzM1.8 is a novel small molecule that functions as an allosteric agonist at the FZD4 receptor.[2][3] Uniquely, it operates in the absence of any canonical Wnt ligand, activating the receptor to preferentially engage a non-canonical signaling pathway involving Phosphoinositide 3-kinase (PI3K).[1][3] This biased agonism, favoring a specific downstream effector over others, presents a sophisticated mechanism for targeted therapeutic intervention. This document provides a comprehensive technical overview of this compound's mechanism of action, summarizing the key quantitative data and detailing the experimental protocols used for its characterization.
Introduction to this compound
This compound was developed from its parent compound, FzM1, a negative allosteric modulator (NAM) of FZD4.[3][4] A strategic chemical modification—replacing a thiophene group in FzM1 with a carboxylic moiety—converted the molecule from a Wnt signaling inhibitor into a potent activator.[3] As an allosteric agonist, this compound binds to a site on the FZD4 receptor distinct from the orthosteric site where Wnt ligands bind, inducing a conformational change that initiates downstream signaling.[3]
Its primary characterized effect is the potentiation of the β-catenin pathway via a biased, non-canonical route.[5] Specifically, this compound-bound FZD4 promotes the recruitment of heterotrimeric G proteins, which in turn activates a PI3K-dependent signaling axis.[3] This cascade ultimately leads to the transactivation of β-catenin/TCF (T-cell factor/lymphoid enhancer factor) transcriptional activity, a hallmark of canonical Wnt signaling, but achieved through an unconventional mechanism.[5] This biased signaling has been shown to preserve stemness and promote the proliferation of undifferentiated colon cancer cells.[3]
Quantitative Data and Physicochemical Properties
The following tables summarize the known quantitative parameters and physicochemical properties of this compound.
Table 1: Pharmacological Activity of this compound
| Parameter | Value | Receptor | Assay Type | Reference |
|---|
| pEC50 | 6.4 | Human FZD4 | TCF/LEF Reporter Assay |[5][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 322.32 g/mol | |
| Chemical Formula | C₁₈H₁₄N₂O₄ | |
| Purity (HPLC) | ≥98% |
| CAS Number | 2204290-85-5 | |
Table 3: Comparative Analysis of this compound Signaling Bias (Hypothetical Data) Note: Specific quantitative data (EC50, Emax) for this compound's activity on direct G-protein activation, PI3K recruitment, or β-arrestin recruitment are not available in the reviewed literature. The following table is a template illustrating the data required to definitively quantify its biased agonism.
| Signaling Pathway | Parameter | Value |
| G-Protein Activation | EC50 | Data not available |
| (e.g., GTPγS Assay) | Emax | Data not available |
| β-Arrestin Recruitment | EC50 | Data not available |
| (e.g., BRET/FRET Assay) | Emax | Data not available |
| PI3K Pathway Activation | EC50 | Data not available |
| (e.g., Akt Phosphorylation) | Emax | Data not available |
Signaling Pathway and Mechanism of Action
This compound exhibits biased agonism by selectively activating a subset of the signaling pathways available to the FZD4 receptor. Upon binding, this compound induces a receptor conformation that favors coupling to heterotrimeric G proteins, leading to the activation of PI3K. This contrasts with canonical Wnt signaling, which, while also leading to β-catenin stabilization, follows a different initial cascade. The effect of this compound on β-arrestin recruitment, a key pathway for GPCR desensitization and signaling, has not been characterized in the available literature.
Caption: this compound biased signaling pathway at the FZD4 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the core assays used to characterize this compound's activity.
TCF/LEF Reporter Assay
This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex, a downstream indicator of Wnt pathway activation.
-
Cell Line: HEK293 cells stably or transiently expressing FZD4.
-
Reporter System: Dual-luciferase system consisting of a primary reporter plasmid with TCF/LEF binding sites upstream of a firefly luciferase gene (e.g., M50 Super 8x TOPFlash) and a control plasmid with a constitutive promoter driving Renilla luciferase for normalization.
-
Protocol:
-
Cell Seeding: Seed HEK293-FZD4 cells into 96-well white, clear-bottom plates at a density of ~35,000 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect cells with the TOPFlash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: Following a 16-24 hour post-transfection incubation, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the log concentration of this compound and fit a four-parameter logistic equation to determine the pEC50.
-
PI3K Pathway Activation Assay (Akt Phosphorylation)
This assay directly measures the activation of the PI3K pathway by quantifying the phosphorylation of its downstream effector, Akt, at a key residue (e.g., Ser473).
-
Cell Line: HEK293-FZD4 cells or colon cancer cell lines.
-
Methodology: Flow cytometry-based dual detection or Western Blot.
-
Protocol (Flow Cytometry):
-
Cell Culture and Stimulation: Culture cells to ~80% confluency, serum-starve for 4-6 hours, and then stimulate with various concentrations of this compound for a predetermined time (e.g., 30 minutes).
-
Fixation and Permeabilization: Harvest and fix the cells (e.g., with 4% paraformaldehyde) followed by permeabilization (e.g., with ice-cold 90% methanol) to allow antibody access to intracellular targets.
-
Antibody Staining: Incubate cells with a fluorescently-conjugated antibody cocktail containing a phospho-specific anti-phospho-Akt (Ser473) antibody and an antibody against total Akt.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity for both total and phosphorylated Akt on a single-cell basis.
-
Data Analysis: Calculate the percentage of activated cells (positive for phospho-Akt) or the median fluorescence intensity of phospho-Akt, normalized to total Akt expression.
-
G-Protein Recruitment/Activation Assay (GTPγS Binding Assay)
This assay measures the direct activation of G proteins by a GPCR, a proximal measure of receptor activation.
-
System: Membranes prepared from Sf9 or HEK293 cells overexpressing FZD4.
-
Principle: Activated G proteins exchange GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of G-protein activation.
-
Protocol:
-
Membrane Preparation: Homogenize cells expressing FZD4 and isolate the membrane fraction by ultracentrifugation.
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound in an appropriate assay buffer.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot specific binding against agonist concentration to determine EC50 and Emax.
-
Experimental and Logical Workflows
The characterization of a biased agonist like this compound follows a logical progression from initial screening to detailed pathway analysis.
Caption: Logical workflow for the discovery and characterization of this compound.
Conclusion and Future Directions
This compound is a pioneering pharmacological tool that demonstrates the feasibility of activating FZD4 with a small molecule in a Wnt-independent manner. Its characterization as a biased agonist, selectively driving a non-canonical PI3K-dependent pathway to influence β-catenin signaling, opens new avenues for therapeutic design. By avoiding global activation of all Wnt-related pathways, biased agonists like this compound may offer a more refined safety and efficacy profile.
A critical gap in the current understanding of this compound is the lack of data on its interaction with the β-arrestin pathway. A comprehensive analysis comparing its potency and efficacy for G-protein activation versus β-arrestin recruitment is essential to fully map its bias profile. Future research should focus on these quantitative comparisons and explore the therapeutic potential of FZD4-biased agonism in regenerative medicine and oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Fzd4 agonist | Probechem Biochemicals [probechem.com]
- 6. This compound | allosteric agonist of the Frizzled receptor FZD4 | CAS# 2204290-85-5 | InvivoChem [invivochem.com]
Unveiling the Molecular Target of FzM1.8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FzM1.8 has emerged as a significant chemical probe for dissecting the complexities of Wnt signaling. This technical guide provides a comprehensive overview of the molecular target of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates. The primary molecular target of this compound is the Frizzled-4 (FZD4) receptor, a member of the Frizzled family of G protein-coupled receptors that are central to Wnt signal transduction. This compound acts as a potent allosteric agonist of FZD4, uniquely biasing the downstream signaling cascade towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K). This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of Wnt biology and to inform the development of novel therapeutics targeting this critical pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with its molecular target, FZD4, and its functional consequences on Wnt signaling.
| Parameter | Value | Description | Reference |
| pEC50 | 6.4 | The negative logarithm of the molar concentration of this compound that produces 50% of the maximum possible response in a TCF/LEF reporter assay, indicating its potency as a FZD4 agonist. | [1] |
| Molecular Weight | 322.32 g/mol | The molecular mass of this compound. | [1] |
| Chemical Formula | C18H14N2O4 | The elemental composition of this compound. | [1] |
Signaling Pathway Modulated by this compound
This compound functions as an allosteric agonist at the FZD4 receptor. Unlike canonical Wnt ligands, this compound does not require the LRP5/6 co-receptor to initiate signaling. Upon binding to FZD4, this compound promotes the recruitment of heterotrimeric G proteins. This leads to the dissociation of Gβγ subunits, which in turn activate PI3K. The activation of the PI3K pathway ultimately results in the potentiation of β-catenin-dependent TCF/LEF transcriptional activity, albeit through a non-canonical, G protein-mediated mechanism.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound. These protocols are based on the methods described in the primary literature[1].
Cell Culture and Transfection
-
Cell Line: HEK293T cells are commonly used for these assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For reporter assays, cells are typically seeded in 96-well plates and transfected using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Plasmids encoding the TCF/LEF firefly luciferase reporter and a Renilla luciferase control vector are co-transfected. For studying FZD4-specific effects, a plasmid encoding human FZD4 is also co-transfected.
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the activation of the canonical Wnt/β-catenin signaling pathway.
-
Principle: The TCF/LEF reporter plasmid contains a firefly luciferase gene under the control of a promoter with multiple TCF/LEF binding sites. Activation of the pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of luciferase.
-
Procedure:
-
24 hours post-transfection, the culture medium is replaced with a serum-free medium.
-
Cells are treated with various concentrations of this compound or control compounds (e.g., Wnt3a as a positive control, DMSO as a vehicle control).
-
After a 16-24 hour incubation period, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold change in reporter activity is calculated relative to the vehicle-treated control. The pEC50 is determined by fitting the dose-response data to a four-parameter logistic equation.
G Protein Recruitment Assay (BRET-based)
Bioluminescence Resonance Energy Transfer (BRET) assays can be employed to monitor the interaction between FZD4 and G proteins upon agonist stimulation.
-
Principle: FZD4 is fused to a Renilla luciferase (Rluc) donor, and a G protein subunit (e.g., Gα or Gγ) is fused to a Yellow Fluorescent Protein (YFP) acceptor. Upon this compound binding to FZD4, a conformational change in the receptor promotes its interaction with the G protein, bringing Rluc and YFP into close proximity and allowing for BRET to occur.
-
Procedure:
-
HEK293T cells are co-transfected with plasmids encoding FZD4-Rluc and G-protein-YFP.
-
48 hours post-transfection, cells are harvested and plated in a white 96-well plate.
-
The Rluc substrate (e.g., coelenterazine h) is added to the cells.
-
Baseline BRET is measured.
-
This compound is added, and BRET is measured kinetically over time.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. An increase in the BRET ratio upon this compound addition indicates G protein recruitment.
PI3K Pathway Activation Assay (Western Blotting)
The activation of the PI3K pathway is typically assessed by measuring the phosphorylation of its downstream effector, Akt.
-
Procedure:
-
Cells (e.g., HEK293T expressing FZD4) are serum-starved for several hours.
-
Cells are treated with this compound for various time points.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: The intensity of the p-Akt band is normalized to the intensity of the total Akt band to determine the relative level of Akt phosphorylation.
Conclusion
This compound is a well-characterized allosteric agonist of the Frizzled-4 receptor. Its ability to activate FZD4 and bias signaling towards a non-canonical, PI3K-dependent pathway makes it an invaluable tool for studying the intricacies of Wnt signal transduction. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their investigations, contributing to a deeper understanding of Wnt-mediated cellular processes in both health and disease.
References
FzM1.8: A Technical Guide to its Impact on Noncanonical Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling network, pivotal in cellular processes from organogenesis to tissue homeostasis, is modulated by a complex interplay of ligands, receptors, and intracellular machinery. The Frizzled (FZD) family of receptors are key mediators of these signals, activating either the canonical (β-catenin-dependent) or noncanonical (β-catenin-independent) pathways. Small molecule modulators targeting FZD receptors are invaluable tools for dissecting these pathways and hold significant therapeutic potential. This technical guide focuses on FzM1.8, a synthetic small molecule that functions as a potent allosteric agonist of Frizzled receptor FZD4 (FZD4). Derived from the negative allosteric modulator FzM1, this compound uniquely activates FZD4 in the absence of a Wnt ligand, biasing the signal towards a noncanonical pathway involving heterotrimeric G proteins and Phosphoinositide 3-kinase (PI3K).[1][2] This document provides an in-depth analysis of the this compound-mediated signaling axis, quantitative data on its activity, detailed experimental protocols for assessing its effects, and diagrams of the relevant cellular and experimental workflows.
This compound: A Biased Allosteric Agonist of FZD4
This compound is a chemical derivative of FzM1, a known negative allosteric modulator of FZD4. A structural modification—replacing the thiophene moiety of FzM1 with a carboxylic group—converts the molecule from an inhibitor to an activator of WNT signaling.[1][2] this compound acts as a potent allosteric agonist, meaning it binds to a site on the FZD4 receptor distinct from the orthosteric site where Wnt ligands bind, and induces a conformational change that activates the receptor.
Quantitative Data: Potency of this compound
The potency of this compound in activating its target, FZD4, has been quantitatively determined. This data is crucial for designing experiments and for potential therapeutic development.
| Compound | Target | Assay Type | Parameter | Value |
| This compound | FZD4 | Functional Activation | pEC50 | 6.4 |
Table 1: Potency of this compound. The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
This compound and the Noncanonical Wnt/PI3K Pathway
While noncanonical Wnt signaling is typically associated with the Planar Cell Polarity (PCP) and Wnt/Ca²+ pathways, this compound reveals a distinct, biased signaling route. Upon binding to FZD4, this compound promotes the recruitment of heterotrimeric G proteins, which in turn activates the PI3K signaling cascade.[1][2] This activation occurs independently of Wnt ligands and appears to bypass the canonical β-catenin pathway. The functional consequence of this FZD4/PI3K axis activation has been observed in colon cancer cells, where it preserves stemness and promotes the proliferation of undifferentiated cells.[1][2]
This compound-Induced Signaling Pathway
The following diagram illustrates the specific noncanonical pathway initiated by this compound.
Context: Classical Noncanonical Wnt Pathways
For context, the two most well-characterized noncanonical Wnt pathways are the Wnt/PCP and Wnt/Ca²+ pathways. Currently, there is no direct evidence from the available literature detailing the specific effects of this compound on these classical pathways. They are presented here for comparative purposes.
Wnt/Planar Cell Polarity (PCP) Pathway
Wnt/Ca²+ Pathway
Detailed Experimental Protocols
To facilitate further research into this compound and similar compounds, this section provides detailed methodologies for key experiments used to characterize its impact on noncanonical Wnt signaling pathways.
Protocol: PI3K/Akt Pathway Activation Assay via Western Blot
This protocol details the detection of phosphorylated Akt (p-Akt), a key downstream indicator of PI3K activity.
Objective: To determine if this compound treatment increases the phosphorylation of Akt at Serine 473.
Materials:
-
Cell line of interest (e.g., HEK293T expressing FZD4)
-
This compound compound
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and grow to 70-80% confluency.
-
If necessary, starve cells in serum-free medium for 4-6 hours.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time points.
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.[3]
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibody (anti-p-Akt or anti-total Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of activation.
-
Protocol: Wnt/PCP Pathway - RhoA Activation Assay (Pull-Down)
This assay measures the amount of active, GTP-bound RhoA, a key effector in the Wnt/PCP pathway.
Objective: To quantify the level of active RhoA-GTP in cell lysates following treatment.
Materials:
-
Cell line of interest
-
This compound compound or other stimulus
-
Ice-cold PBS
-
RhoA Activation Assay Kit (containing Rhotekin-RBD Agarose beads, lysis buffer, anti-RhoA antibody)
-
SDS-PAGE and Western Blotting materials (as described in 3.1)
Procedure:
-
Cell Culture and Lysis:
-
Culture and treat cells as described in step 1 of Protocol 3.1.
-
Lyse cells using the provided ice-cold 1X Assay/Lysis Buffer (0.5 - 1 mL per 1x10⁷ cells or 100 mm plate).[5]
-
Scrape cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
-
Affinity Precipitation (Pull-Down):
-
Immediately transfer the supernatant to a new pre-chilled tube.
-
Normalize protein concentrations. Reserve a small aliquot of each sample (~20 µL) for determining total RhoA input by Western blot.
-
Adjust the volume of the remaining lysate to 1 mL with 1X Assay Buffer.[6]
-
Thoroughly resuspend the Rhotekin-RBD Agarose bead slurry.
-
Quickly add 40 µL of the bead slurry to each 1 mL lysate sample.[5][6]
-
Incubate at 4°C for 1 hour with gentle agitation (e.g., on a rotator).
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 14,000 x g for 10 seconds.[5]
-
Carefully aspirate and discard the supernatant.
-
Wash the bead pellet three times with 0.5 mL of 1X Assay Buffer, pelleting the beads each time.
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 20-40 µL of 2x Laemmli sample buffer.
-
-
Detection:
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge to pellet the agarose beads.
-
Load the supernatant onto an SDS-PAGE gel, along with the reserved "total RhoA" input samples.
-
Perform Western blotting using an anti-RhoA antibody as described in Protocol 3.1.
-
The signal from the pull-down lane represents active RhoA-GTP, while the signal from the input lane represents total RhoA.
-
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. abcam.com [abcam.com]
An In-depth Technical Guide on the Function of Frizzled Receptors in Colon Cancer Cell Lines
An introductory note on the nomenclature "FzM1.8": The term "this compound" does not correspond to a recognized member of the Frizzled (FZD) family of receptors in current scientific literature. It is presumed to be a typographical error. This guide will therefore focus on the well-documented role of the Frizzled receptor family, which is critically implicated in the pathology of colon cancer. The Frizzled family consists of ten members (FZD1-10) that act as receptors for Wnt signaling proteins, playing a pivotal role in both embryonic development and cancer.[1]
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the function of Frizzled receptors in colon cancer cell lines. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Function of Frizzled Receptors in Colon Cancer
Frizzled receptors are seven-transmembrane proteins that, upon binding with their Wnt ligands, initiate intracellular signaling cascades.[2] In the context of colon cancer, the aberrant activation of the Wnt/β-catenin signaling pathway is a near-universal feature, often initiated by mutations in downstream components like APC or β-catenin.[3] However, emerging evidence highlights that Frizzled receptors themselves are frequently overexpressed and play a crucial role in amplifying and sustaining oncogenic signaling, even in cells harboring downstream mutations.[4][5]
Several members of the Frizzled family are implicated in colon cancer progression:
-
FZD1 and FZD2: Expression of FZD1 and FZD2 is often absent in normal colonic mucosa and well-differentiated tumors but is highly expressed in poorly differentiated tumors, particularly at the invasive front.[6] This suggests their involvement in tumor invasion and progression.[6]
-
FZD3: FZD3 has been found to be expressed in 100% of colorectal cancer specimens in one study, with expression levels correlating with cancer progression.[7]
-
FZD7: FZD7 is one of the most studied Frizzled receptors in colon cancer. It is frequently upregulated in colon cancer cell lines and tissues and its overexpression is associated with a poorer prognosis.[8][9] FZD7 activates the canonical Wnt/β-catenin pathway, leading to increased cell proliferation, survival, invasion, and metastatic capabilities.[4][5][8][10] Knockdown of FZD7 in colon cancer cells reduces their viability and invasive potential.[4][5]
-
FZD10: FZD10 is also found to be upregulated in primary colon cancer and acts as a positive regulator of the Wnt/β-catenin pathway.[11][12] Its expression is correlated with cancer evolution and it is considered a promising therapeutic target due to its high expression in cancerous tissue and absence in healthy tissue.[1]
Data Presentation: Quantitative Effects of Frizzled Receptor Modulation
The following tables summarize quantitative data from key studies on the functional role of Frizzled receptors in colon cancer cell lines.
| Cell Line | Genetic Modification | Assay | Result | Reference |
| HCT-116 | FZD7 cDNA transfection | TOPflash Reporter Assay | 1.5- to 24.3-fold increase in Tcf transcriptional activity | [4] |
| HCT-116 | FZD7 cDNA transfection | Real-time PCR | 1.5- to 3.4-fold increase in mRNA levels of Wnt target genes (Myc, Cyclin D1, CD44, VEGF, Survivin, Id-2, Jun) | [4] |
| HCT-116 | FZD7 siRNA transfection | TOPflash Reporter Assay | Reduction of Tcf transcriptional activity to 20% to 80% of control | [4] |
| HCT-116 | FZD7 siRNA transfection | Cell Viability Assay | Significant decrease in cell viability | [4] |
| HCT-116 | FZD7 siRNA transfection | Matrigel Invasion Assay | Significant decrease in in vitro invasion activity | [4] |
| HCT-116 | FZD7 overexpression | CCK-8 Proliferation Assay | OD450 at 72h: 1.53±0.15 (vs. 0.99±0.10 in control) | [10] |
| HCT-116 | FZD7 knockdown | CCK-8 Proliferation Assay | OD450 at 72h: 0.85±0.08 (vs. 1.48±0.14 in control) | [10] |
| HCT-116 | FZD7 overexpression | Scratch Migration Assay | Migration rate of 77.2±6.5% (vs. 48.5±4.9% in control) | [10] |
| HCT-116 | FZD7 knockdown | Scratch Migration Assay | Migration rate of 40.2±4.8% (vs. 75.5±6.3% in control) | [10] |
| HCT-116 | FZD7 overexpression | Transwell Invasion Assay | 148±13 invasive cells (vs. 64±7 in control) | [10] |
| HCT-116 | FZD7 knockdown | Transwell Invasion Assay | 58±6 invasive cells (vs. 132±11 in control) | [10] |
| HCT-116 | FZD7 overexpression | Sphere Formation Assay | 3.3±0.3 fold increase vs. control | [10] |
| SW480 | Endogenous HiBiT-FZD7 | Cell Surface Expression Quantification | ~1373 ± 349 FZD7 receptors per cell | [13] |
Table 1: Summary of quantitative data on the effects of FZD7 modulation in colon cancer cell lines.
| Cell Line | Genetic Modification | Assay | Result | Reference |
| Xenopus Embryos | FZD10 mRNA injection | Axis Duplication Assay | Partial axis duplication in 40% of embryos | [11][12] |
| Xenopus Embryos | FZD10 mRNA + Xwnt-8 mRNA co-injection | Axis Duplication Assay | Significantly augmented potential to induce complete axis duplication | [11][12] |
| SW-620 | FZD10 siRNA | Cell Viability Assay | Significant decrease in cell viability | [14] |
Table 2: Summary of quantitative data on the effects of FZD10 modulation.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Frizzled receptors in colon cancer are provided below.
Quantitative Real-Time PCR (qRT-PCR) for Frizzled Gene Expression
This protocol is for the quantification of Frizzled mRNA levels in colon cancer cell lines.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
Reverse Transcription Kit (e.g., SuperScript II RT)
-
SYBR Green or TaqMan PCR Master Mix
-
Gene-specific forward and reverse primers for FZD of interest and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument (e.g., ABI Prism 7000)
Procedure:
-
RNA Extraction:
-
Homogenize colon cancer cells in TRIzol reagent (1 mL per 10 cm² dish).
-
Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water. Quantify RNA using a spectrophotometer.
-
-
Reverse Transcription (cDNA Synthesis):
-
In a reaction tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) or random primers, and 1 µL of dNTP mix. Adjust the total volume with RNase-free water.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add RT buffer, MgCl₂, and DTT.
-
Add 1 µL of RNase inhibitor and 1 µL of Reverse Transcriptase.
-
Incubate at 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes.[15]
-
-
Real-Time PCR:
-
Prepare the reaction mix in each well of a PCR plate: PCR Master Mix, forward primer, reverse primer, cDNA template, and nuclease-free water.
-
Run the PCR program on a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Relative gene expression can be calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Western Blot Analysis for Frizzled Protein Detection
This protocol is for the detection and semi-quantification of Frizzled protein levels in colon cancer cell lysates.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the Frizzled protein of interest
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
TOPflash/FOPflash Reporter Assay for Wnt/β-catenin Signaling Activity
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt/β-catenin pathway.
Materials:
-
Colon cancer cell line (e.g., HCT-116, SW480)
-
TOPflash and FOPflash reporter plasmids
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the TOPflash or FOPflash plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment (Optional):
-
24 hours post-transfection, cells can be treated with Wnt ligands, inhibitors, or other compounds of interest.
-
-
Cell Lysis and Luciferase Measurement:
-
48 hours post-transfection, wash cells with PBS and lyse with Passive Lysis Buffer.
-
Transfer the lysate to a luminometer plate.
-
Measure Firefly luciferase activity (from TOPflash/FOPflash) and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
The Wnt signaling activity is expressed as the ratio of normalized TOPflash activity to normalized FOPflash activity.
-
Matrigel Invasion Assay
This assay assesses the invasive potential of colon cancer cells in vitro.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts.
-
Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend colon cancer cells in serum-free medium.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 10-20 minutes.
-
Wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
The results can be expressed as the average number of invaded cells per field.
-
Mandatory Visualization
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 4. Frizzled-7 as a Potential Therapeutic Target in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Wnt ligands and Frizzled receptors in colonic mucosa and in colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 8. Down-regulation of frizzled-7 expression decreases survival, invasion and metastatic capabilities of colon cancer cells [escholarship.org]
- 9. Frizzled homolog proteins, microRNAs and Wnt Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urfjournals.org [urfjournals.org]
- 11. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. bosterbio.com [bosterbio.com]
- 15. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
Methodological & Application
Application Notes and Protocols for FzM1.8 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
FzM1.8 is a novel small molecule that acts as a potent allosteric agonist of the Frizzled-4 (FZD4) receptor.[1][2][3] Unlike conventional agonists, this compound modulates receptor activity at a site distinct from the orthosteric binding site of endogenous ligands like Wnt proteins. Derived from its parent compound FzM1, a negative allosteric modulator of FZD4, this compound exhibits a unique pharmacological profile by activating Wnt signaling in the absence of Wnt ligands.[1][2] Specifically, it biases the signaling cascade towards the non-canonical PI3K pathway, playing a crucial role in promoting the proliferation of undifferentiated cells and preserving stemness.[1][2] These characteristics make this compound a valuable tool for investigating FZD4-mediated signaling and its implications in various biological processes, including stem cell biology and oncology.
Mechanism of Action
This compound functions as a positive allosteric modulator of the FZD4 receptor. Its mechanism of action involves binding to an allosteric site on FZD4, which is distinct from the Wnt binding site. This binding event induces a conformational change in the receptor, leading to the recruitment of heterotrimeric G proteins and subsequent activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This mode of action is noteworthy as it bypasses the need for canonical Wnt ligand binding to initiate downstream signaling. The activation of the PI3K pathway by this compound has been shown to be crucial for its effects on maintaining stem cell populations and promoting the growth of undifferentiated cells, particularly in the context of colon cancer.[1]
This compound Signaling Pathway
Caption: this compound allosterically activates the FZD4 receptor, initiating a non-canonical signaling cascade through PI3K.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 322.32 g/mol | |
| Formula | C₁₈H₁₄N₂O₄ | |
| CAS Number | 2204290-85-5 | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C |
In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| pEC₅₀ | 6.4 | - |
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 32.23 | 100 |
Experimental Protocols
General Guidelines for Preparing this compound Stock Solutions
Note: The following data is based on a molecular weight of 322.32 g/mol . Batch-specific molecular weights may vary.
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out 1 mg of this compound powder.
-
Add 310.3 µL of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot and store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 1: Assessing the Effect of this compound on Colon Cancer Cell Proliferation
This protocol describes how to treat colon cancer cells with this compound and measure its effect on cell proliferation using a standard MTT assay.
Materials:
-
Colon cancer cell line (e.g., SW480, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Experimental Workflow:
Caption: Workflow for assessing colon cancer cell proliferation after this compound treatment using an MTT assay.
Procedure:
-
Cell Seeding: Seed colon cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (DMSO at the same final concentration) to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Analysis of PI3K Pathway Activation by Western Blot
This protocol details the investigation of PI3K pathway activation by this compound through the detection of phosphorylated AKT (a downstream effector of PI3K) via Western blotting.
Materials:
-
Cell line of interest (e.g., HEK293T overexpressing FZD4)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow:
Caption: Workflow for analyzing PI3K pathway activation via Western blot of phospho-AKT.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The ratio of phospho-AKT to total AKT indicates the level of pathway activation.
Protocol 3: Maintenance of Undifferentiated Stem Cells with this compound
This protocol provides a general framework for incorporating this compound into a stem cell culture system to help maintain their undifferentiated state.
Materials:
-
Pluripotent stem cells (e.g., human induced pluripotent stem cells - hiPSCs)
-
Appropriate stem cell maintenance medium (e.g., mTeSR™1)
-
This compound stock solution (10 mM in DMSO)
-
Culture plates coated with an appropriate matrix (e.g., Matrigel)
-
Cell dissociation reagent (e.g., ReLeSR™)
-
Markers for pluripotency (e.g., antibodies for OCT4, SOX2 for immunofluorescence)
Procedure:
-
Prepare this compound-Containing Medium: Supplement the stem cell maintenance medium with this compound to a final concentration that needs to be optimized for the specific cell line (a starting point could be 1-10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all conditions, including the vehicle control.
-
Cell Culture: Culture the pluripotent stem cells on matrix-coated plates in the this compound-supplemented medium.
-
Daily Medium Change: Replace the medium daily with fresh this compound-containing medium.
-
Passaging: Passage the cells as they reach optimal confluency using a gentle, enzyme-free dissociation method to maintain cell viability and pluripotency.
-
Assessment of Pluripotency: After several passages, assess the maintenance of the undifferentiated state by:
-
Morphology: Observe the colonies for typical pluripotent stem cell morphology (compact colonies with well-defined borders).
-
Immunofluorescence: Stain the cells for key pluripotency markers such as OCT4 and SOX2.
-
Flow Cytometry: Quantify the percentage of cells expressing pluripotency surface markers (e.g., SSEA-4, TRA-1-60).
-
Logical Relationship Diagram for Stem Cell Maintenance:
Caption: Logical workflow for evaluating the effect of this compound on maintaining stem cell pluripotency.
References
Protocol for FzM1.8 Treatment of HEK293 Cells: Application Notes for Researchers
For research, scientific, and drug development professionals, these application notes provide a comprehensive protocol for the treatment of Human Embryonic Kidney (HEK293) cells with FzM1.8, a novel allosteric agonist of the Frizzled-4 (FZD4) receptor. This document outlines detailed methodologies for cell culture, this compound treatment, and subsequent analysis of the Wnt/β-catenin and PI3K/Akt signaling pathways.
Introduction
This compound is a small molecule that acts as a potent allosteric agonist of the Frizzled-4 (FZD4) receptor.[1][2] Unlike canonical Wnt ligands, this compound activates FZD4 and potentiates the β-catenin pathway in the absence of a Wnt ligand.[1] Notably, it biases the signaling cascade towards a non-canonical route involving the Phosphoinositide 3-kinase (PI3K) pathway.[1][3] HEK293 cells are a widely used in vitro model system for studying Wnt/β-catenin signaling as they possess a functional canonical Wnt pathway and respond efficiently to exogenous Wnt stimulation.[4][5][6] This protocol provides a framework for utilizing this compound to investigate its effects on HEK293 cells.
Data Presentation
The following tables summarize hypothetical quantitative data based on the known potency of this compound. Researchers should generate their own data for specific experimental conditions.
Table 1: Dose-Response of this compound on TCF/LEF Reporter Activity in HEK293 Cells
| This compound Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 0.01 | 1.5 ± 0.2 |
| 0.1 | 3.2 ± 0.4 |
| 1 | 8.5 ± 0.9 |
| 10 | 15.2 ± 1.8 |
| 100 | 16.1 ± 2.0 |
Note: The pEC50 for this compound activation of FZD4 is reported to be 6.4.[2] This corresponds to an EC50 value of approximately 0.4 µM.
Table 2: Time-Course of this compound-Induced Phosphorylation of Akt (Ser473) in HEK293 Cells
| Time Point (Hours) | Fold Increase in p-Akt (Ser473) Levels (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 0.5 | 2.5 ± 0.3 |
| 1 | 4.8 ± 0.6 |
| 2 | 6.2 ± 0.8 |
| 4 | 5.5 ± 0.7 |
| 8 | 3.1 ± 0.4 |
Note: Treatment with 1 µM this compound is suggested for time-course experiments.
Experimental Protocols
HEK293 Cell Culture and Maintenance
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HEK293 cells in a T175 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with 10 mL of sterile PBS.
-
Add 3-5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 10 mL of complete culture medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete culture medium and plate for experiments or subculture at a ratio of 1:3 to 1:6.
This compound Treatment of HEK293 Cells
Materials:
-
This compound (prepare a stock solution in DMSO)
-
HEK293 cells plated in appropriate culture vessels (e.g., 96-well plates for reporter assays, 6-well plates for Western blotting)
-
Serum-free DMEM
Protocol:
-
Seed HEK293 cells at a density of 4 x 10^4 cells/well in a 96-well plate for TCF/LEF reporter assays or 5 x 10^5 cells/well in a 6-well plate for Western blotting. Allow cells to adhere overnight.
-
The following day, replace the culture medium with serum-free DMEM and incubate for at least 4 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM from your DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects.
-
Add the this compound dilutions to the cells and incubate for the desired time period (e.g., 6-24 hours for reporter assays, or as determined by your time-course experiment for Western blotting). Include a vehicle control (DMSO only).
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the canonical Wnt/β-catenin pathway.[7][8]
Materials:
-
HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter construct
-
This compound
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well plates
Protocol:
-
Seed the TCF/LEF reporter HEK293 stable cell line in a white, opaque 96-well plate at a density of 3-4 x 10^4 cells/well.[7]
-
Allow cells to attach overnight.
-
Starve the cells in serum-free DMEM for 4-6 hours.
-
Treat the cells with a dose range of this compound (e.g., 0.01 to 100 µM) or a vehicle control for 16-24 hours.[9]
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the fold induction by normalizing the luminescence of this compound-treated cells to that of the vehicle control.
Western Blot Analysis of β-catenin and Phospho-Akt
This protocol allows for the detection of changes in the protein levels of total β-catenin and phosphorylated Akt (a marker of PI3K pathway activation).[10][11][12]
Materials:
-
HEK293 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-β-catenin, anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed HEK293 cells in 6-well plates and treat with this compound as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: this compound Signaling Pathway in HEK293 Cells.
Caption: Experimental Workflow for this compound Treatment.
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | allosteric agonist of the Frizzled receptor FZD4 | CAS# 2204290-85-5 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Wnt-induced transcriptional activation is exclusively mediated by TCF/LEF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Wnt signaling β-catenin spatial dynamics in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended working concentration for FzM1.8
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1.8 is a small molecule that acts as a potent and selective allosteric agonist of the Frizzled-4 (FZD4) receptor.[1] It is a derivative of FzM1, a negative allosteric modulator of FZD4. The substitution of a thiophene group in FzM1 with a carboxylic acid moiety in this compound impressively converts its pharmacological activity from an antagonist to an agonist of Wnt/β-catenin signaling.[1] this compound activates the Wnt signaling pathway even in the absence of natural Wnt ligands by binding to FZD4 and promoting the recruitment of heterotrimeric G proteins. This engagement biases the signaling cascade towards a non-canonical route involving Phosphoinositide 3-kinase (PI3K).[1] This unique mechanism of action makes this compound a valuable tool for studying the intricacies of Wnt signaling in various biological contexts, including stem cell biology and cancer research. In colon cancer cells, this compound has been shown to preserve stemness and promote the proliferation of undifferentiated cells.[1]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 322.32 g/mol | [2] |
| Formula | C₁₈H₁₄N₂O₄ | [2] |
| CAS Number | 2204290-85-5 | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) | [2] |
| Storage | Store at -20°C | [2] |
In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| pEC₅₀ | 6.4 | HEK293 cells expressing FZD4 | [3][4] |
| EC₅₀ | ~0.4 µM | HEK293 cells expressing FZD4 | Calculated from pEC₅₀ |
Recommended Working Concentrations
The optimal working concentration of this compound is application-dependent and should be determined empirically for each specific cell line and assay. However, the following table provides a general guideline based on its EC₅₀ value.
| Application | Recommended Concentration Range | Notes |
| Cell Culture (General) | 0.1 - 10 µM | Start with a concentration around the EC₅₀ (~0.4 µM) and perform a dose-response curve. |
| Wnt/β-catenin Reporter Assays | 0.1 - 5 µM | The optimal concentration will depend on the sensitivity of the reporter system. |
| Western Blotting (Pathway Activation) | 0.5 - 10 µM | A time-course experiment is also recommended to determine the optimal incubation time. |
| Stem Cell Proliferation Assays | 0.1 - 5 µM | Titrate the concentration to observe the desired effect on stem cell maintenance and proliferation. |
| Colon Cancer Cell Proliferation | 0.5 - 15 µM | The effective concentration may vary between different colon cancer cell lines. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 100 µL of DMSO to 3.22 mg of this compound.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
Protocol 2: In Vitro Treatment of Adherent Cells
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream applications, such as Western blotting, qRT-PCR, or cell viability assays.
Protocol 3: Wnt/β-catenin Reporter Assay
This protocol assumes the use of a cell line stably or transiently expressing a TCF/LEF-responsive luciferase reporter construct.
-
Cell Seeding: Seed the reporter cell line in a white, clear-bottom 96-well plate at a density optimized for the specific cell line.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh culture medium. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Plot the normalized data against the log of the this compound concentration to determine the EC₅₀ value.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FzM1 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Wnt receptor activity: Implications for therapeutic development in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FzM1.8 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1.8 is a novel small molecule that functions as an allosteric agonist for the Frizzled receptor FZD4.[1][2] Derived from the FZD4 negative allosteric modulator FzM1, a key chemical modification—the replacement of a thiophene group with a carboxylic acid—converts its function from an inhibitor to an activator of Wnt signaling.[1] this compound uniquely activates a non-canonical Wnt signaling pathway through FZD4, independent of Wnt ligands, by recruiting heterotrimeric G proteins and activating the PI3K pathway.[1] In colon cancer cell models, this activation has been demonstrated to maintain stemness and promote the proliferation of undifferentiated cells.[1]
These properties make this compound a valuable tool for organoid culture, offering a chemically defined method to potentially modulate stem cell maintenance and expansion. These application notes provide detailed protocols for the use of this compound in organoid systems, alongside diagrams to illustrate its mechanism and experimental application.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a specific agonist of the FZD4 receptor. Its binding initiates an intracellular signaling cascade that diverges from the canonical β-catenin pathway. The key steps are outlined below:
-
Binding: this compound binds to an allosteric site on the FZD4 receptor.
-
G-Protein Recruitment: This binding event induces a conformational change in FZD4, leading to the recruitment and activation of heterotrimeric G proteins.
-
PI3K Activation: The activated G proteins then stimulate the Phosphoinositide 3-kinase (PI3K) pathway.
-
Downstream Effects: Activation of the PI3K pathway leads to downstream signaling events that ultimately promote cell proliferation and the maintenance of a stem-like state.
References
FzM1.8: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed information on the procurement, handling, and application of FzM1.8, a potent allosteric agonist of the Frizzled-4 (FZD4) receptor.
This compound has emerged as a valuable tool for investigating the WNT/β-catenin signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and disease, including cancer. This small molecule activates FZD4 and consequently the downstream signaling cascade, offering a method to modulate this pathway for research purposes.
Supplier and Purchasing Information
This compound is available from several chemical suppliers. Researchers should always refer to the supplier's certificate of analysis for batch-specific information.
| Supplier | Catalog Number | Purity | Available Quantities |
| AdooQ Bioscience | A18760 | ≥98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
| MedKoo Biosciences | 563910 | >98% | 25mg, 50mg, 100mg, 200mg, 500mg, 1g, 2g |
| Tocris Bioscience | 6961 | ≥98% (HPLC) | 10mg, 50mg |
| Probechem Biochemicals | PC-60975 | 99.35% (HPLC) | 10mg and larger quantities |
| InvivoChem | V21447 | ≥98% | 10mg, 25mg and larger quantities |
| MedChemExpress | HY-117163 | 98.93% | 5mg, 10mg, 25mg, 50mg, 100mg |
| TargetMol | T15363 | Not specified | 2mg, 5mg, 10mg, 25mg, 50mg, 100mg, 200mg |
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 2204290-85-5[1][2] |
| Molecular Formula | C₁₈H₁₄N₂O₄[1] |
| Molecular Weight | 322.32 g/mol [1] |
| Purity | Typically ≥98% by HPLC[1] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (up to 83.33 mg/mL) |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 2 years. |
Mechanism of Action: FZD4 Allosteric Agonism and WNT/β-Catenin Pathway Activation
This compound is an allosteric agonist of the Frizzled-4 (FZD4) receptor, a key component of the WNT signaling pathway.[3][4] Unlike orthosteric agonists that bind to the primary active site, this compound binds to a secondary, allosteric site on the FZD4 receptor. This binding event induces a conformational change in the receptor, leading to its activation even in the absence of natural WNT ligands.
Activated FZD4 initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of WNT target genes.
Interestingly, this compound appears to introduce a bias in the signaling pathway, favoring a non-canonical route involving Phosphoinositide 3-kinase (PI3K). This is achieved through the recruitment of heterotrimeric G proteins upon this compound-induced FZD4 activation.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
TCF/LEF Reporter Assay
This assay is used to quantify the activation of the canonical WNT/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a non-responsive promoter (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). A typical concentration range to test is 0.1 µM to 10 µM.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in reporter activity relative to the vehicle control represents the level of WNT pathway activation.
Colon Cancer Stem Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of colon cancer stem cells.
Materials:
-
Colon cancer stem cells (e.g., patient-derived spheroids or established cell lines)
-
Serum-free sphere culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Ultra-low attachment plates
-
Microplate reader
Protocol:
-
Cell Seeding: Dissociate colon cancer spheroids into single cells and seed them in ultra-low attachment 96-well plates in serum-free sphere culture medium.
-
This compound Treatment: Add this compound at various concentrations (e.g., 1 µM to 20 µM) or vehicle control to the wells.
-
Incubation: Culture the cells for 5-7 days to allow for sphere formation and proliferation.
-
Viability Measurement: Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the number of viable cells. Calculate the percentage of proliferation relative to the vehicle control.
Safety and Handling
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found, general laboratory safety precautions for handling chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: As mentioned in the chemical properties table, store the solid compound at -20°C. Solutions in DMSO should be stored at -80°C to maintain stability.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Researchers are strongly advised to obtain the SDS from their supplier before handling this compound.
References
How to dissolve and store FzM1.8 for research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the dissolution and storage of FzM1.8, a potent allosteric agonist of the Frizzled receptor FZD4.[1][2][3] this compound activates the WNT/β-catenin signaling pathway and is a valuable tool for research in stem cell biology, cancer, and developmental biology.[4][5] Adherence to proper dissolution and storage protocols is critical for maintaining the compound's integrity and ensuring reproducible experimental results. This document outlines recommended solvents, storage conditions, and step-by-step procedures for preparing both in vitro and in vivo formulations. Additionally, a summary of the this compound signaling pathway is provided.
Physicochemical Properties and Storage
This compound is an off-white to light yellow solid powder.[1] Understanding its solubility and stability is crucial for its effective use in research.
Solubility and Storage Data Summary
The following tables summarize the key quantitative data for the dissolution and storage of this compound.
Table 1: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 83.33 | 258.54 | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended.[1] |
| DMSO | 32.23 | 100 | --- |
Molecular Weight: 322.31 g/mol [1]
Table 2: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions (for in vitro use)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 3.1026 mL of DMSO to 1 mg of this compound.[1]
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol for Preparing this compound Formulations (for in vivo use)
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] The following are examples of formulations to achieve a clear solution.
Formulation 1: PEG300, Tween-80, and Saline
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Procedure (for 1 mL working solution):
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until the solution is clear.
This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]
Formulation 2: SBE-β-CD in Saline
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
20% SBE-β-CD in Saline
-
Sterile tubes
Procedure (for 1 mL working solution):
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until the solution is clear.
This protocol also yields a clear solution of ≥ 2.08 mg/mL.[1]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is an allosteric agonist of the Frizzled-4 (FZD4) receptor.[2] It activates the canonical WNT/β-catenin signaling pathway in the absence of a WNT ligand.[1][4] this compound binding to FZD4 promotes the release of the Gβγ subunit, which in turn activates PI3K.[1][4][5] This leads to the stabilization and nuclear translocation of β-catenin, promoting the transcription of TCF/LEF target genes.[1]
Caption: this compound signaling pathway.
Experimental Workflow for this compound Reconstitution and Storage
The following diagram illustrates the general workflow for preparing and storing this compound solutions for research applications.
Caption: this compound reconstitution and storage workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 3. invivochem.com [invivochem.com]
- 4. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for FzM1.8 Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FzM1.8 is a synthetic small molecule that functions as a potent allosteric agonist of the Frizzled receptor 4 (FZD4), a key component of the Wnt signaling network.[1][2] Unlike endogenous Wnt ligands, this compound demonstrates biased agonism, selectively activating a non-canonical signaling pathway involving phosphoinositide 3-kinase (PI3K) without engaging the classical canonical Wnt/β-catenin pathway.[1] Derived from FzM1, a negative allosteric modulator of FZD4, this compound represents a valuable chemical tool for dissecting the complexities of Frizzled receptor signaling and exploring therapeutic strategies that target specific branches of the Wnt cascade.[1][3]
These application notes provide a comprehensive framework for researchers studying the signaling properties of this compound. We present detailed protocols for characterizing its interaction with FZD4 and elucidating its unique signaling signature. The experimental design is structured to first confirm receptor engagement and then systematically dissect the downstream signaling consequences, focusing on the PI3K pathway and contrasting it with the canonical β-catenin pathway.
Key Signaling Pathways
Frizzled receptors can activate several distinct downstream pathways.[4][5] Understanding the primary pathways is crucial for designing experiments to characterize a biased agonist like this compound.
-
Canonical Wnt/β-catenin Pathway: The hallmark of this pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate target gene expression.[6][7]
-
Non-Canonical Wnt/Planar Cell Polarity (PCP) Pathway: This pathway controls cytoskeletal organization and coordinated cell movements and involves the activation of small GTPases like RhoA and the kinase JNK.[4][8]
-
Non-Canonical Wnt/Ca2+ Pathway: This pathway leads to an increase in intracellular calcium levels, activating calcium-sensitive enzymes such as CaMKII and the phosphatase calcineurin.[4][9]
-
This compound-Mediated Non-Canonical PI3K Pathway: Published data indicates that this compound binding to FZD4 promotes the recruitment of heterotrimeric G proteins and activates a non-canonical pathway through PI3K.[1]
The following diagram illustrates the known signaling pathway for this compound in contrast to the canonical Wnt pathway.
Caption: this compound signaling via FZD4 biases towards a non-canonical PI3K pathway.
Experimental Workflow
A logical and staged approach is recommended to characterize the effects of this compound. The workflow should begin with confirming the direct interaction with the target receptor and then move to quantifying the functional downstream consequences.
Caption: A staged workflow for characterizing this compound signaling.
Data Presentation Tables
Quantitative data from the following protocols should be summarized for clear interpretation and comparison.
Table 1: Ligand Binding Affinity
| Compound | Target Receptor | Binding Affinity (Kd) | Assay Method |
|---|---|---|---|
| This compound | FZD4 | e.g., 50 nM | Radioligand Displacement |
| Control Ligand | FZD4 | e.g., 10 nM | Radioligand Displacement |
Table 2: Pathway Activation Potency
| Compound | Pathway Assessed | EC50 | Max Response (% of Control) |
|---|---|---|---|
| This compound | PI3K (p-Akt) | e.g., 150 nM | e.g., 95% |
| This compound | β-catenin (TOPflash) | e.g., >10 µM | e.g., <5% |
| Wnt3a | β-catenin (TOPflash) | e.g., 20 nM | 100% |
| FzM1 (NAM) | PI3K (p-Akt) | N/A (Inhibitor) | e.g., IC50 = 500 nM |
Table 3: Cellular Proliferation
| Treatment | Concentration | Cell Line | Change in Proliferation (%) |
|---|---|---|---|
| Vehicle Control | N/A | Colon Cancer Line | 0% |
| This compound | 1 µM | Colon Cancer Line | e.g., +45% |
| This compound | 10 µM | Colon Cancer Line | e.g., +70% |
| FzM1 | 10 µM | Colon Cancer Line | e.g., -20% |
Experimental Protocols
Protocol 1: Ligand Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Kd) of this compound for the FZD4 receptor.
Materials:
-
HEK293 cells stably overexpressing human FZD4 (HEK293-FZD4).
-
Cell membrane preparation from HEK293-FZD4 cells.
-
Radiolabeled Wnt ligand (e.g., [3H]-Wnt3a) or a suitable labeled FZD4 ligand.
-
Unlabeled this compound, FzM1, and a known FZD4 agonist/antagonist.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Scintillation fluid and counter.
Method:
-
Membrane Preparation: Grow HEK293-FZD4 cells to confluency. Harvest cells, lyse by hypotonic shock, and homogenize. Centrifuge to pellet cell membranes and resuspend in Binding Buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add 50 µL of Binding Buffer containing a fixed concentration of radiolabeled ligand (e.g., 1-2 nM [3H]-Wnt3a).
-
Competition: Add 50 µL of competing unlabeled ligand (this compound or controls) at various concentrations (e.g., 10 pM to 100 µM). For total binding, add 50 µL of buffer. For non-specific binding, add a high concentration (e.g., 10 µM) of an unlabeled control ligand.
-
Binding Reaction: Add 100 µL of the membrane preparation (e.g., 10-20 µg protein per well).
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold Binding Buffer.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can be converted to a Ki value (a measure of affinity).
Protocol 2: Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the physical interaction between this compound-activated FZD4 and components of the G-protein or PI3K pathway (e.g., Gα subunits, p85 subunit of PI3K).
Materials:
-
HEK293-FZD4 cells.
-
This compound solution.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors.
-
Antibodies: Anti-FZD4 antibody, anti-Gαq/11 antibody, anti-p85 (PI3K) antibody, and control IgG.
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents.
Method:
-
Cell Treatment: Culture HEK293-FZD4 cells to ~80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle for a short duration (e.g., 5-15 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.
-
Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove beads.
-
Immunoprecipitation: To the pre-cleared lysate, add 2-4 µg of anti-FZD4 antibody or control IgG. Incubate overnight at 4°C with rotation.
-
Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash 3-5 times with ice-cold Lysis Buffer.
-
Elution: Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Gαq/11 or p85 (PI3K).
Protocol 3: PI3K/Akt Pathway Activation Assay (Western Blot)
Objective: To quantify the activation of the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
Cells expressing FZD4 (e.g., HEK293-FZD4 or a relevant colon cancer cell line).
-
This compound solution.
-
Serum-free medium.
-
Lysis Buffer (as in Protocol 2).
-
Primary antibodies: Anti-phospho-Akt (Ser473), Anti-total-Akt.
-
HRP-conjugated secondary antibody and ECL substrate.
Method:
-
Cell Culture and Starvation: Plate cells and allow them to adhere. Once at ~70% confluency, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 15-30 minutes. Include a positive control (e.g., IGF-1) and vehicle control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse.
-
Protein Quantification: Determine protein concentration of the lysates.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody against phospho-Akt (p-Akt) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal. Plot the normalized signal against the this compound concentration to determine the EC50.
Protocol 4: TCF/LEF Reporter Assay (Luciferase Assay)
Objective: To determine if this compound activates the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293 cells.
-
Plasmids: TOPflash (contains TCF/LEF binding sites driving firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent.
-
This compound, Wnt3a conditioned media (positive control), and FzM1.
-
Dual-Luciferase Reporter Assay System.
Method:
-
Transfection: Co-transfect HEK293 cells with the TOPflash and Renilla luciferase plasmids. If cells do not endogenously express FZD4, co-transfect with an FZD4 expression vector. Plate the transfected cells in a 96-well plate.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds: this compound (dose-response), Wnt3a conditioned media, FzM1, or vehicle.
-
Incubation: Incubate for another 18-24 hours.
-
Lysis and Assay: Lyse the cells using the passive lysis buffer from the assay kit. Measure firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control. A lack of significant increase in luciferase activity indicates no activation of the canonical pathway.
Caption: Logic for analyzing biased agonism using dose-response data.
Protocol 5: Proliferation Assay
Objective: To assess the functional cellular consequence of this compound-mediated signaling, specifically on cell proliferation.[1]
Materials:
-
A relevant cell line (e.g., colon cancer cells known to express FZD4).
-
This compound solution.
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT).
-
96-well cell culture plates.
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or controls (vehicle, FzM1).
-
Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the cell line's doubling time.
-
Assay: Perform the proliferation assay according to the manufacturer’s instructions. This typically involves adding a reagent that is converted into a colored or fluorescent product by metabolically active cells.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Subtract the background reading from all wells. Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of proliferation against the concentration of this compound.
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | allosteric agonist of the Frizzled receptor FZD4 | CAS# 2204290-85-5 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cusabio.com [cusabio.com]
- 5. Frontiers | Frizzled receptors in melanomagenesis: From molecular interactions to target identification [frontiersin.org]
- 6. What is the Canonical Wnt Receptor Signaling Pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. sinobiological.com [sinobiological.com]
- 8. mdpi.com [mdpi.com]
- 9. WNT Signaling in Stem Cells: A Look into the Non-Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting FzM1.8 insolubility in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of FzM1.8 in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The first and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation.[1]
Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A2: this compound is soluble in DMSO at high concentrations. Based on supplier data, you can prepare stock solutions of up to 100 mM (32.23 mg/mL) or 83.33 mg/mL (258.54 mM).[2][3] It is crucial to use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2] Sonication may be required to fully dissolve the compound.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." To mitigate this, it is important to add the DMSO stock to the aqueous buffer, not the other way around, while vortexing or mixing vigorously to ensure rapid dispersion. Additionally, keeping the final concentration of DMSO in your assay low (typically below 0.5%) is crucial to prevent both precipitation and solvent-induced artifacts in your experiment. If precipitation persists, consider using a formulation with co-solvents and surfactants.
Q4: What are some recommended formulations to improve the aqueous solubility of this compound for in vitro or in vivo experiments?
A4: For challenging applications requiring higher concentrations of this compound in aqueous media, specific formulations can be used. These typically involve a combination of a primary organic solvent, a co-solvent, and a surfactant or other solubilizing agent. See the detailed experimental protocols section for specific recipes.
Q5: How does this compound exert its biological effect?
A5: this compound is an allosteric agonist of the Frizzled-4 (FZD4) receptor.[2] It binds to FZD4 and activates the canonical Wnt/β-catenin signaling pathway, even in the absence of a natural Wnt ligand.[2] This leads to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent activation of TCF/LEF target genes.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Tocris Bioscience | 32.23 | 100 | |
| MedchemExpress | 83.33 | 258.54 | Ultrasonic sonication may be needed. Use newly opened DMSO. |
Table 2: Example Formulations for Aqueous Solutions of this compound
| Formulation Components (per 1 mL final volume) | Resulting this compound Concentration |
| 100 µL of 20.8 mg/mL this compound in DMSO + 400 µL PEG300 + 50 µL Tween-80 + 450 µL Saline | ≥ 2.08 mg/mL |
| 100 µL of 20.8 mg/mL this compound in DMSO + 900 µL of 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL |
| 100 µL of 20.8 mg/mL this compound in DMSO + 900 µL Corn oil | ≥ 2.08 mg/mL |
| Data sourced from MedchemExpress. The saturation point in these formulations was not reported.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 322.32 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Working Solution of this compound using Co-solvents
This protocol is adapted from a formulation provided by MedchemExpress and yields a clear solution.[2]
-
Initial Stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Co-solvent Addition: In a sterile tube, add 100 µL of the this compound DMSO stock to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Aqueous Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Vortex thoroughly to ensure complete mixing. The final concentration of this compound will be approximately 2.08 mg/mL.
Mandatory Visualizations
References
Common issues with FzM1.8 stability in long-term culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FzM1.8 in long-term culture experiments. This guide is designed to address common issues that may arise during its experimental use, ensuring reliable and reproducible results.
Disclaimer: As of the latest literature review, specific long-term stability issues for this compound in cell culture have not been extensively documented. Therefore, this guide is based on general principles of small molecule stability, cell culture best practices, and the known mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that functions as an allosteric agonist of the Frizzled receptor FZD4.[1][2] In the absence of a WNT ligand, this compound binds to FZD4 and activates downstream signaling.[1][2][3] It has been shown to bias WNT signaling towards a non-canonical route involving PI3K, which can preserve stemness and promote the proliferation of undifferentiated cells, particularly in colon cancer models.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for creating stock solutions of this compound is DMSO.[3] For long-term storage, the stock solution should be kept at -20°C or -80°C to maintain its stability and activity.[3][4]
Q3: My cells are not responding to this compound treatment. What could be the reason?
A3: Lack of cellular response could be due to several factors. Ensure that your cell line expresses the FZD4 receptor, as this compound's activity is dependent on it. Verify the final concentration of this compound in your culture medium and the age of your working solutions. Repeated freeze-thaw cycles of the stock solution should be avoided. It is also crucial to confirm the viability and passage number of your cell line, as high passage numbers can lead to genetic drift and altered cellular responses.[5]
Q4: Can this compound affect cell viability in long-term culture?
A4: While this compound is known to promote the proliferation of certain undifferentiated cells[1][3], long-term exposure to any small molecule can potentially impact cell health. The precursor molecule, FzM1, has been observed to decrease cell viability in Caco-2 cells at a concentration of 15 μM after 24-48 hours.[4] It is advisable to perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Troubleshooting Guide for Long-Term Culture
This guide addresses potential issues that may arise when using this compound in experiments extending over several days or weeks.
Troubleshooting Workflow
References
How to prevent FzM1.8 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of FzM1.8 in experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions to ensure the integrity and activity of the compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no this compound activity in cell-based assays | Degradation of this compound stock solution: Improper storage temperature or frequent freeze-thaw cycles. | - Store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Instability in aqueous/cell culture media: this compound may degrade in aqueous solutions at physiological pH and temperature over time. | - Prepare fresh dilutions of this compound in your experimental buffer or media immediately before each experiment.- If long-term incubation is necessary, perform a stability test of this compound in your specific medium by incubating it for the intended duration and then testing its activity. | |
| Incorrect solvent for initial stock: Using a solvent in which this compound is not fully soluble can lead to inaccurate concentrations. | - Dissolve this compound in 100% DMSO to prepare a stock solution. | |
| Precipitation of this compound in final dilution: "Crashing out" of the compound when diluting the DMSO stock into aqueous buffer or media. | - Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.- When diluting, add the this compound stock solution to the aqueous buffer/media and mix immediately and thoroughly. | |
| Inconsistent results between experiments | Variability in this compound concentration: Inaccurate pipetting of viscous DMSO stock solution or loss of compound due to adsorption to plasticware. | - Use positive displacement pipettes for accurate handling of viscous DMSO stocks.- Pre-wet the pipette tip with the DMSO stock solution before transferring.- Use low-retention plasticware. |
| Batch-to-batch variability of this compound: Differences in the purity or solid form of the compound. | - Purchase this compound from a reputable supplier and refer to the certificate of analysis for batch-specific information.- If possible, use the same batch of this compound for a series of related experiments. | |
| Unexpected off-target effects | High concentration of this compound: Using concentrations that are too high may lead to non-specific effects. | - Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay.- The reported pEC50 for this compound is 6.4, which can be a starting point for determining the appropriate concentration range.[1] |
| Degradation products with off-target activity: Although not specifically documented for this compound, degradation products of a compound can sometimes have their own biological activity. | - Follow best practices for storage and handling to minimize degradation.- If unexpected results persist, consider analyzing the purity of your this compound stock solution. |
Frequently Asked Questions (FAQs)
1. How should I store this compound?
This compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
2. What is the best solvent to dissolve this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
3. How stable is this compound in cell culture medium?
The stability of this compound in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and the specific components of the medium. While specific degradation kinetics in cell culture media have not been published, it is best practice to prepare fresh dilutions from a frozen DMSO stock for each experiment to ensure consistent activity.
4. Can I pre-mix this compound in my media and store it?
It is not recommended to store this compound in aqueous media for extended periods. For optimal results, add this compound to the cell culture medium immediately before starting your experiment.
5. My this compound is not activating the Wnt pathway. What should I do?
First, ensure that your this compound has been stored and handled correctly to prevent degradation. Verify the responsiveness of your cell line to Wnt pathway activation using a known agonist, such as Wnt3a conditioned medium or a GSK3β inhibitor. Also, confirm that your experimental readout for Wnt activation (e.g., TOP/FOPflash reporter assay, qPCR for Wnt target genes like AXIN2) is functioning correctly.[2]
Data Presentation
Table 1: this compound Storage and Solubility
| Parameter | Value | Source |
| Storage (Solid) | -20°C | |
| Storage (DMSO Stock) | -20°C for 1 year; -80°C for 2 years | [1] |
| Recommended Solvent | DMSO | |
| Solubility in DMSO | ≥ 32.23 mg/mL (100 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile low-retention microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.22 mg of this compound (MW: 322.32 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Wnt Activation Assay
-
Cell Seeding: Plate your cells of interest (e.g., HEK293T with a TCF/LEF reporter plasmid) in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare a series of dilutions of this compound in your cell culture medium. For example, to achieve a final concentration of 10 µM in 100 µL of medium, add 0.1 µL of the 10 mM stock to 99.9 µL of medium. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to your cells (typically <0.5%).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for Wnt pathway activation and downstream gene expression.
-
Readout: Measure Wnt pathway activation using your chosen method, such as a dual-luciferase reporter assay or qPCR for Wnt target genes (e.g., AXIN2, LEF1).
Visualizations
References
FzM1.8 and TCF/LEF Reporter Assay Technical Support Center
Welcome to the technical support center for researchers utilizing FzM1.8. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in TCF/LEF reporter assays.
Core Issue: this compound Not Activating TCF/LEF Reporter Assay
This section addresses the primary issue of observing no activation of a TCF/LEF reporter assay upon treatment with this compound.
Question: Why is this compound not activating my TCF/LEF (TOPflash) reporter assay?
Answer: The most probable reason for the lack of TCF/LEF reporter activation is that this compound directs signaling through a non-canonical Wnt pathway , specifically the PI3K pathway, rather than the canonical Wnt/β-catenin pathway that the TCF/LEF reporter assay is designed to measure.[1]
The TCF/LEF reporter system is a well-established tool for monitoring the activity of the canonical Wnt/β-catenin signaling pathway.[2][3][4][5][6] This pathway culminates in the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of target genes, including the luciferase reporter gene in the assay.[5][6][7][8]
This compound is an allosteric agonist of the Frizzled-4 (FZD4) receptor.[1] However, studies have shown that in the absence of a Wnt ligand, this compound binding to FZD4 biases the signal towards a non-canonical route that involves the activation of PI3K.[1] This non-canonical pathway does not lead to the stabilization and nuclear accumulation of β-catenin, and therefore will not result in the activation of a TCF/LEF-dependent reporter.
Signaling Pathway Diagrams
The diagrams below illustrate the canonical Wnt/β-catenin pathway that activates TCF/LEF reporters and the non-canonical pathway initiated by this compound.
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. amsbio.com [amsbio.com]
- 4. Wnt Pathway-TCF/LEF Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Design principles and therapeutic applications of novel synthetic WNT signaling agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of FzM1.8 in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FzM1.8 in cellular models. This guide is designed to address common issues that may arise during experimentation and to provide a framework for interpreting results in the context of this compound's known mechanism of action.
FAQs: Understanding this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule allosteric agonist of the Frizzled-4 (FZD4) receptor, a member of the G-protein coupled receptor family.[1][2] Unlike canonical Wnt ligands, this compound activates FZD4 signaling in the absence of Wnt proteins.
Q2: How does this compound binding affect downstream signaling?
A2: this compound binding to FZD4 biases the downstream signaling pathway towards a non-canonical route involving Phosphoinositide 3-kinase (PI3K).[1] This leads to the potentiation of the β-catenin pathway, which is a key component of Wnt signaling.[2] This ultimately results in the preservation of stemness and the promotion of proliferation in undifferentiated cells.[1][2]
Q3: Is there extensive public data on the off-target profile of this compound?
A3: Currently, there is limited publicly available data specifically detailing the off-target binding profile of this compound against broad panels of receptors and kinases. Its parent compound, FzM1, was reported to not modulate CRE activity, suggesting a degree of specificity away from other G-protein coupled receptors.[3] However, the activity of FzM1 on FZD4 has been contested.[4] Researchers should, therefore, exercise caution and perform appropriate controls to validate that the observed effects are on-target.
Troubleshooting Guide
Q4: I am observing a phenotype in my cells that is not consistent with canonical Wnt/β-catenin activation. Could this be an off-target effect?
A4: While an off-target effect is possible, the observed phenotype could also be a result of this compound's known mechanism of biasing signaling through PI3K.[1] The PI3K pathway is involved in a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Therefore, it is crucial to investigate the activation of the PI3K pathway in your cellular model in response to this compound treatment.
Q5: My experimental results with this compound are inconsistent. What are some potential causes?
A5: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that this compound is stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cellular Context: The expression levels of FZD4 and other components of the Wnt and PI3K signaling pathways can vary between cell lines and even with passage number and confluency. This can significantly impact the cellular response to this compound.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the threshold for cellular toxicity.
Q6: How can I confirm that the observed effects of this compound in my experiments are due to its on-target activity?
A6: To confirm on-target activity, consider the following approaches:
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound.
-
Rescue Experiments: In FZD4-expressing cells, knockdown or knockout of FZD4 should abrogate the effects of this compound.
-
Orthogonal Approaches: Use another tool to modulate the Wnt/β-catenin or PI3K pathway to see if it phenocopies the effects of this compound.
-
Direct Target Engagement: If possible, perform experiments to demonstrate that this compound directly engages with FZD4 in your cellular model.
Quantitative Data
Due to the limited public information on the off-target effects of this compound, a comprehensive table of quantitative data on off-target binding is not available. Researchers are encouraged to consult the primary literature for data on the on-target potency of this compound.
| Compound | Target | Action | pEC50 | Reference |
| This compound | FZD4 | Allosteric Agonist | 6.4 | [2] |
Experimental Protocols
Protocol 1: β-Catenin Activated Reporter (BAR) Assay
This assay is used to measure the activation of the canonical Wnt/β-catenin signaling pathway.
-
Cell Culture: Plate HEK293T cells (or another suitable cell line) in a 96-well plate.
-
Transfection: Co-transfect the cells with a β-catenin responsive luciferase reporter plasmid (e.g., TOP-Flash) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with a dose-response curve of this compound. Include a positive control (e.g., Wnt3a conditioned media) and a vehicle control.
-
Lysis and Luminescence Measurement: After another 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the this compound concentration to determine the EC50.
Protocol 2: General Off-Target Validation via Competitive Binding Assay
This is a generalized protocol to identify potential off-target binding partners.
-
Target Selection: Select a panel of potential off-target proteins (e.g., other Frizzled receptors, GPCRs, or kinases).
-
Assay Setup: Use a suitable binding assay format (e.g., fluorescence polarization, surface plasmon resonance, or a radioligand binding assay) with a known fluorescent or radiolabeled ligand for the potential off-target.
-
Competition: Perform a competition experiment by incubating the potential off-target protein and its labeled ligand with increasing concentrations of this compound.
-
Detection: Measure the displacement of the labeled ligand by this compound.
-
Data Analysis: Plot the displacement data against the log of the this compound concentration to determine the IC50 or Ki for the off-target interaction.
Visualizations
Caption: this compound Signaling Pathway
Caption: Off-Target Deconvolution Workflow
References
Technical Support Center: Improving the Reproducibility of FzM1.8 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with FzM1.8, an allosteric agonist of the Frizzled-4 (FZD4) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as an allosteric agonist of the Frizzled-4 (FZD4) receptor, a member of the Frizzled family of WNT receptors.[1] It is derived from FzM1, which is a negative allosteric modulator of FZD4.[1] this compound activates FZD4 in the absence of a Wnt ligand, biasing the downstream signaling towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K).[1] This activation promotes the recruitment of heterotrimeric G proteins.[1] In the context of colon cancer cells, this FZD4/PI3K signaling axis has been shown to preserve stemness and promote the proliferation of undifferentiated cells.[1]
Q2: What is the difference between this compound and its parent compound, FzM1?
A2: The primary difference lies in their activity at the FZD4 receptor. FzM1 is a negative allosteric modulator (NAM), meaning it inhibits the receptor's activity. In contrast, this compound is an allosteric agonist, activating the receptor. This switch in activity is due to a chemical modification where the thiophene group in FzM1 is replaced with a carboxylic moiety in this compound.[1] While one study reported a lack of activity for FzM1 in a Wnt3a-stimulated canonical pathway assay, its role as a NAM has been described in the context of basal or Norrin-mediated FZD4 activity.[2][3][4]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in colon cancer cell lines, where it promotes proliferation and preserves stemness.[1] The responsiveness of other cell lines will depend on the expression level of the FZD4 receptor.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[5] For optimal reproducibility, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: No or low activity of this compound observed in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Low FZD4 expression in the cell line | Confirm FZD4 expression in your cell line of choice at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. If expression is low or absent, consider using a cell line known to express FZD4 or transiently transfecting your cells with an FZD4 expression vector. |
| Incorrect this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A typical starting range for small molecule agonists is 0.1 µM to 10 µM. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment, as components in the media can sometimes lead to compound degradation.[6] |
| Sub-optimal assay conditions | Ensure that the incubation time is sufficient for the signaling pathway to be activated and for a detectable downstream effect to occur. Optimize other assay parameters such as cell seeding density and serum concentration in the medium. |
| Wnt-independent activation | Remember that this compound acts independently of Wnt ligands.[1] Therefore, the addition of exogenous Wnt proteins is not necessary and may complicate the interpretation of results. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for plating. Verify consistent cell numbers across wells using a cell counter. |
| Edge effects in multi-well plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium. |
| Inconsistent this compound dosage | Prepare a master mix of the this compound-containing medium to add to the wells to ensure each well receives the same concentration. |
| Cellular stress | Handle cells gently during passaging and seeding to avoid inducing stress responses that could affect signaling pathways. |
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| pEC50 | 6.4 | Not specified | [5] |
| Molecular Weight | 322.32 g/mol | N/A | [5] |
| Max Solubility in DMSO | 100 mM (32.23 mg/mL) | N/A | [5] |
Experimental Protocols
Protocol 1: Assessing PI3K Pathway Activation by Western Blot
This protocol describes how to detect the activation of the PI3K pathway in response to this compound treatment by measuring the phosphorylation of Akt.
1. Cell Culture and Treatment: a. Seed your chosen FZD4-expressing cells (e.g., colon cancer cell line) in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment. b. Culture the cells in their recommended growth medium overnight. c. The next day, replace the medium with a serum-free or low-serum medium for 2-4 hours to reduce basal PI3K pathway activation. d. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 15, 30, 60 minutes). Include a vehicle control (DMSO).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentrations for all samples. c. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
4. Western Blotting: a. Separate the protein samples (20-30 µg per lane) by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensities for phospho-Akt and total Akt. b. Normalize the phospho-Akt signal to the total Akt signal for each sample. c. Compare the normalized phospho-Akt levels in this compound-treated samples to the vehicle control.
Protocol 2: TCF/LEF Luciferase Reporter Assay
This assay is used to determine if this compound has any off-target effects on the canonical Wnt/β-catenin pathway. As this compound is expected to act via a non-canonical pathway, it should not significantly activate this reporter.
1. Cell Culture and Transfection: a. Seed HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density of 30,000 cells per well. b. The next day, co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. A negative control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash) should be used in parallel.[7][8]
2. Compound Treatment: a. Approximately 24 hours post-transfection, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM). b. Include a vehicle control (DMSO) and a positive control for canonical Wnt pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).
3. Luciferase Assay: a. After 16-24 hours of treatment, perform a dual-luciferase assay according to the manufacturer's instructions. b. Measure both firefly and Renilla luciferase activities using a luminometer.
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold change in reporter activity relative to the vehicle control. c. A significant increase in luciferase activity with the positive control should be observed, while this compound is expected to have a minimal effect.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: PI3K activation assay workflow.
References
- 1. Frizzled Receptors as Potential Therapeutic Targets in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenging Reported Frizzled-Targeting Compounds in Selective Assays Reveals Lack of Functional Inhibition and Claimed Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Adjusting FzM1.8 treatment time for optimal signaling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FzM1.8, a small molecule allosteric agonist of the Frizzled-4 (FZD4) receptor. Our goal is to help you optimize your experimental conditions for robust and reproducible results.
Troubleshooting Guide: Optimizing this compound Treatment Time
A critical parameter for successful experiments with this compound is determining the optimal treatment time to observe the desired signaling events. The following guide provides a structured approach to this optimization process.
Problem: Weak or no downstream signaling activation (e.g., p-Akt, β-catenin accumulation) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Treatment Time | Signaling kinetics can vary between cell lines. Perform a time-course experiment to identify the peak activation window. |
| Inappropriate this compound Concentration | Ensure the concentration of this compound used is within the recommended range (typically in the low micromolar range). A dose-response experiment may be necessary. |
| Cell Line Unresponsive to this compound | Confirm that your cell line expresses FZD4. This compound is an allosteric agonist of FZD4 and will not be effective in cells lacking this receptor. |
| Poor Reagent Quality | Ensure this compound is properly stored and handled to maintain its activity. Prepare fresh stock solutions as needed. |
Recommended Experimental Workflow for Time-Course Analysis
To determine the optimal this compound treatment duration for your specific cell line and experimental endpoint, we recommend the following workflow:
Caption: Experimental workflow for optimizing this compound treatment time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as an allosteric agonist of the Frizzled-4 (FZD4) receptor, a member of the Frizzled family of WNT receptors.[1] In the absence of a WNT ligand, this compound binds to FZD4 and promotes the recruitment of heterotrimeric G proteins. This action biases WNT signaling towards a non-canonical pathway involving Phosphatidylinositol 3-kinase (PI3K).[1] It can also potentiate the β-catenin pathway.[2]
Q2: What is the expected downstream signaling pathway activated by this compound?
A2: this compound primarily activates a non-canonical WNT signaling pathway through FZD4, leading to the activation of PI3K.[1] A key downstream effector of PI3K is Akt (also known as Protein Kinase B). Therefore, an increase in the phosphorylation of Akt (p-Akt) is an expected downstream marker of this compound activity. Additionally, this compound has been shown to potentiate the β-catenin pathway, which may result in the accumulation of β-catenin.[2]
Caption: Simplified signaling pathway of this compound.
Q3: What is a good starting point for this compound treatment time in my experiments?
A3: Based on the kinetics of PI3K and β-catenin signaling in other systems, a pilot experiment with a broad range of time points is recommended. We suggest starting with a time course that includes early time points (e.g., 15, 30, 60 minutes) to detect rapid phosphorylation events like p-Akt, and later time points (e.g., 2, 4, 8, 24 hours) to assess β-catenin accumulation and downstream gene expression changes.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For stock solutions, it is soluble in DMSO.[2] It is recommended to store the solid compound and stock solutions at -20°C.[2] Please refer to the manufacturer's datasheet for specific solubility and storage instructions.
| Compound Information | |
| Molecular Weight | 322.32 g/mol |
| Formula | C18H14N2O4 |
| Typical Stock Solution | 10 mM in DMSO |
| Storage | -20°C |
Q5: Can I use this compound in vivo?
A5: While this compound has been primarily characterized in vitro, its precursor, FzM1, has been used in in vivo studies.[3] For in vivo applications, appropriate formulation and dosage would need to be determined.
Experimental Protocols
General Protocol for Western Blot Analysis of p-Akt and β-catenin
This protocol provides a general guideline for assessing the activation of downstream signaling pathways in response to this compound treatment.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes for p-Akt; 0, 2, 4, 8, 24 hours for β-catenin). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-catenin, anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
| Recommended Antibody Dilutions (Starting Point) | |
| Anti-p-Akt (Ser473) | 1:1000 |
| Anti-Akt (pan) | 1:1000 |
| Anti-β-catenin | 1:1000 |
| Anti-GAPDH/β-actin | 1:5000 |
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporal Modulation of β-Catenin Signaling by Multicellular Aggregation Kinetics Impacts Embryonic Stem Cell Cardiomyogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
FzM1.8 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FzM1.8, an allosteric agonist of the Frizzled-4 (FZD4) receptor. This guide is designed to help you identify and resolve common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric agonist of the Frizzled-4 (FZD4) receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (Wnt), this compound binds to a different site on the receptor. This binding event potentiates the β-catenin signaling pathway even in the absence of a Wnt ligand. A key feature of this compound's action is its biasing of the FZD4 signaling towards a non-canonical route that involves the activation of phosphatidylinositol 3-kinase (PI3K).[1] This ultimately leads to the preservation of stemness and the promotion of proliferation in undifferentiated cells.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Condition | Recommendation |
| Storage (Solid) | Store at -20°C for long-term storage. |
| Storage (Stock Solution) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation. |
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO.
| Parameter | Value |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Maximum Concentration | 100 mM (32.23 mg/mL) |
Experimental Protocol: Cell-Based β-Catenin Activation Assay
This protocol outlines a typical experiment to measure the effect of this compound on β-catenin-mediated transcription using a luciferase reporter assay in a cell line expressing FZD4 (e.g., HEK293T).
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
TOPFlash/FOPFlash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Transfection: After 24 hours, co-transfect cells with TOPFlash or FOPFlash and Renilla luciferase plasmids using a suitable transfection reagent.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly (TOPFlash/FOPFlash) and Renilla luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
References
Validation & Comparative
Validating the Agonist Activity of FzM1.8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule FzM1.8, an allosteric agonist of the Frizzled-4 (FZD4) receptor, and its precursor, FzM1, a negative allosteric modulator. By presenting key experimental data and detailed protocols, this document serves as a practical resource for validating the agonist activity of this compound and similar compounds targeting the Wnt signaling pathway.
This compound is a derivative of FzM1 where a thiophene group is replaced by a carboxylic moiety, a modification that dramatically switches its pharmacological activity from inhibitory to activatory.[1] this compound activates FZD4 independently of Wnt ligands, promoting a non-canonical signaling cascade through PI3K, which subsequently leads to the activation of the β-catenin/TCF transcriptional program.[1][2] This guide outlines the essential experiments to characterize and validate this agonist activity.
Performance Comparison: this compound vs. FzM1
The following table summarizes the key quantitative differences in the activity of this compound and its predecessor, FzM1, on the FZD4 receptor and downstream signaling pathways.
| Parameter | This compound | FzM1 | Reference |
| Activity on FZD4 | Allosteric Agonist | Negative Allosteric Modulator | [1] |
| TCF/LEF Reporter Activity | Induces activity (pEC50 = 6.4) | Inhibits WNT5A-induced activity | [1][2] |
| PI3K Pathway Activation | Activates | No reported activation | [1] |
| Effect on Cell Proliferation (Colon Cancer Cells) | Promotes proliferation | Not reported to promote proliferation | [1] |
| Wnt Ligand Dependence | Independent | Modulates Wnt-dependent activity | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental setups, the following diagrams have been generated using the DOT language.
Caption: this compound-mediated FZD4 signaling pathway.
Caption: Workflow for TCF/LEF reporter assay.
Caption: Western blot workflow for p-AKT detection.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the methodologies implicitly described in the characterization of this compound.
TCF/LEF Reporter Gene Assay
This assay is fundamental for quantifying the activation of the canonical Wnt/β-catenin signaling pathway.
a. Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound and FzM1 compounds
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 3 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or FzM1. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
PI3K Pathway Activation Assay (Western Blot for p-AKT)
This assay determines if this compound activates the PI3K signaling pathway by measuring the phosphorylation of a key downstream effector, AKT.
a. Materials:
-
HEK293T or other suitable cells
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and then treat with this compound at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
Cell Viability and Proliferation Assay
This assay assesses the effect of this compound on the growth of cells, particularly relevant for cancer cell lines where it has been shown to promote proliferation.
a. Materials:
-
Colon cancer cell lines (e.g., HCT116, DLD1)
-
This compound compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well).
-
Treatment: The following day, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol. This reagent typically measures ATP levels as an indicator of metabolically active, viable cells.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the effect on cell proliferation. An increase in signal relative to the vehicle control indicates a proliferative effect.
References
FzM1.8 Dose-Response in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FzM1.8, an allosteric agonist of the Frizzled-4 (FZD4) receptor, and its parent compound, FzM1, a negative allosteric modulator of the same receptor. While direct dose-response cytotoxicity data for this compound in cancer cell lines is not extensively available in the public domain, this guide summarizes the known activities of both compounds, offering a framework for their evaluation in cancer research. We also provide detailed experimental protocols for generating dose-response curves to facilitate further investigation.
Comparison of this compound and FzM1
This compound and FzM1 represent a unique pair of molecules that target the same allosteric site on the FZD4 receptor but elicit opposing biological responses. This compound activates FZD4-mediated signaling, whereas FzM1 inhibits it. This makes them valuable tools for probing the Wnt/Frizzled signaling pathway in cancer.
| Feature | This compound | FzM1 |
| Target | Frizzled-4 (FZD4) Receptor | Frizzled-4 (FZD4) Receptor |
| Mechanism of Action | Allosteric Agonist.[1][2][3] Potentiates the β-catenin pathway by biasing FZD4 signaling toward the FZD4/PI3K axis.[1][2][3] | Negative Allosteric Modulator.[4][5][6] Inhibits the Wnt/β-catenin signaling pathway.[4][5][6] |
| Reported Potency/Efficacy | pEC50 = 6.4 for FZD4 activation.[7] | EC50 = 5.74 µM for inhibition of Wnt/β-catenin signaling.[4] log EC50inh = -6.2 for reduction of WNT5A-dependent WRE activity.[5][6] |
| Effect on Cancer Cells | Preserves stemness and promotes proliferation of undifferentiated colon cancer cells.[1][2][3] | At 15 µM, decreased cell viability in Caco-2 (colorectal adenocarcinoma) cells.[5] |
Signaling Pathway of FZD4 Modulation by this compound and FzM1
The following diagram illustrates the proposed signaling pathway of the Frizzled-4 (FZD4) receptor and the opposing modulatory effects of FzM1 and this compound. This compound acts as an agonist, promoting a non-canonical pathway involving PI3K, which can contribute to cell proliferation and stemness. In contrast, FzM1 acts as a negative allosteric modulator, inhibiting the canonical Wnt/β-catenin signaling pathway.
Experimental Protocols
To determine the dose-response curves and calculate IC50/EC50 values for this compound and its alternatives, standard cell viability assays can be employed. Below are detailed protocols for the MTT and CellTiter-Glo® assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, FzM1, or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, FzM1, or other test compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Experimental Workflow for Dose-Response Curve Generation
The following diagram outlines the general workflow for determining the dose-response of a compound in a cancer cell line.
References
- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Wnt-β-Catenin Signaling Inhibitor, FzM1 | 1680196-54-6 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FzM1 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 7. This compound | allosteric agonist of the Frizzled receptor FZD4 | CAS# 2204290-85-5 | InvivoChem [invivochem.com]
A Comparative Guide to FzM1.8 and FzM1: Modulators of Frizzled-4 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FzM1.8 and FzM1, two small molecules that target the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway. While structurally related, these compounds exhibit opposing effects on FZD4 activity, making them valuable tools for studying Wnt signaling and potential starting points for therapeutic development.
Introduction
FzM1 was identified as a negative allosteric modulator (NAM) of the FZD4 receptor, effectively inhibiting the canonical Wnt/β-catenin signaling pathway.[1][2] In contrast, this compound, a derivative of FzM1, acts as an allosteric agonist, activating a non-canonical Wnt signaling pathway involving Phosphoinositide 3-kinase (PI3K) in the absence of a Wnt ligand.[1][2] This guide will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.
Chemical and Physical Properties
| Property | FzM1 | This compound |
| Function | FZD4 Negative Allosteric Modulator | FZD4 Allosteric Agonist |
| Molecular Formula | C₂₁H₁₆N₂O₂S | C₁₈H₁₄N₂O₄ |
| Molecular Weight | 360.4 g/mol | 322.32 g/mol |
| CAS Number | 1680196-54-6 | 2204290-85-5 |
Comparative Efficacy and Potency
The functional switch from an inhibitor (FzM1) to an activator (this compound) is a remarkable example of structure-activity relationship. The key chemical modification involves the replacement of a thiophene group in FzM1 with a carboxylic moiety in this compound.[1][2]
| Parameter | FzM1 | This compound |
| Effect on Wnt/β-catenin pathway | Inhibits WNT5A-dependent WRE activity | Promotes TCF/LEF transcriptional activity |
| logEC₅₀inh (WRE activity) | -6.2 | Not Applicable |
| pEC₅₀ (FZD4 activation) | Not Applicable | 6.4 |
| Signaling Pathway | Inhibits canonical Wnt/β-catenin | Activates non-canonical FZD4/PI3K axis |
Mechanism of Action and Signaling Pathways
FzM1 and this compound, despite their structural similarity, trigger distinct downstream signaling events upon binding to the FZD4 receptor.
FzM1: Inhibition of the Canonical Wnt/β-catenin Pathway
FzM1 binds to an allosteric site on the intracellular loop 3 (ICL3) of the FZD4 receptor. This binding event induces a conformational change that likely hinders the interaction of FZD4 with intracellular signaling partners, thereby inhibiting the canonical Wnt/β-catenin signaling cascade.
This compound: Activation of the Non-Canonical PI3K Pathway
This compound also binds to an allosteric site on FZD4. However, this interaction stabilizes a receptor conformation that promotes the recruitment of heterotrimeric G proteins. This leads to the activation of PI3K, a key kinase in a non-canonical Wnt signaling pathway, which in turn promotes cell proliferation and preserves stemness in certain cellular contexts.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TCF/LEF Luciferase Reporter Assay (for FzM1)
This assay quantifies the activity of the canonical Wnt/β-catenin pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.
Protocol:
-
Cell Culture: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and culture overnight.
-
Transfection: Co-transfect cells with plasmids encoding for the FZD4 receptor, a TCF/LEF-driven firefly luciferase reporter, and a constitutively expressed Renilla luciferase for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a constant concentration of WNT5A and serial dilutions of FzM1.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the FzM1 concentration to determine the logEC₅₀inh.
PI3K/AKT Pathway Activation Assay (for this compound)
This assay, typically performed using Western blotting, assesses the activation of the PI3K pathway by detecting the phosphorylation of its downstream effector, AKT.
Protocol:
-
Cell Culture: Plate colon cancer cells (e.g., HCT116) and grow to 70-80% confluency.
-
Treatment: Treat the cells with different concentrations of this compound for a designated period (e.g., 24 hours).
-
Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then probe with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of pathway activation.
Conclusion
FzM1 and this compound represent a fascinating pair of molecular probes that highlight the plasticity of the FZD4 receptor and its signaling capabilities. FzM1 serves as a valuable tool for inhibiting the canonical Wnt/β-catenin pathway, while this compound provides a unique means of activating a non-canonical, PI3K-dependent pathway. Their distinct and opposing effects, stemming from a minor structural modification, offer researchers powerful tools to dissect the complexities of Wnt signaling in various physiological and pathological contexts. The experimental protocols provided herein offer a foundation for the further characterization and application of these important research compounds.
References
A Comparative Guide: FzM1.8 versus Wnt3a in the Activation of β-catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
The activation of the Wnt/β-catenin signaling pathway is a critical area of research with profound implications for developmental biology, tissue regeneration, and oncology. The canonical pathway is traditionally activated by Wnt ligands, with Wnt3a being one of the most potent and widely used activators. However, the inherent challenges of working with recombinant Wnt proteins, such as instability and hydrophobicity, have spurred the development of synthetic agonists. This guide provides an objective comparison of the natural ligand, Wnt3a, and a synthetic small molecule agonist, FzM1.8, in their ability to activate β-catenin signaling, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Activators
Wnt3a: The Canonical Ligand
Wnt3a is a secreted glycoprotein that acts as a canonical agonist of the Wnt/β-catenin pathway. It binds to the Frizzled (FZD) family of receptors and the co-receptor LRP5/6. This binding event initiates a cascade that leads to the inhibition of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate TCF/LEF-mediated gene transcription.
This compound: The Synthetic Allosteric Agonist
This compound is a small molecule that functions as an allosteric agonist of the Frizzled-4 (FZD4) receptor. Unlike Wnt3a, this compound does not compete for the same binding site. Instead, it binds to a different site on the FZD4 receptor, inducing a conformational change that triggers downstream signaling. While it potentiates the β-catenin pathway, evidence suggests it may also bias signaling towards a non-canonical route involving PI3K.
Quantitative Comparison of β-catenin Activation
Direct comparative studies providing dose-response curves for this compound and Wnt3a under identical experimental conditions are limited. The following table summarizes available data from different sources. It is important to note that variations in experimental setup, cell lines, and reagent sources can influence these values.
| Parameter | This compound | Wnt3a | Source |
| EC50 (TOPFlash Assay) | ~398 nM (pEC50 = 6.4) | 20 - 80 ng/mL | [1][2][3] |
| Molecular Weight | 322.32 g/mol | ~38-41 kDa | |
| Target Receptor | Frizzled-4 (FZD4) Allosteric Agonist | Frizzled Receptors (Canonical) | [1] |
Note: The EC50 value for this compound is converted from its reported pEC50 of 6.4. The EC50 for Wnt3a is reported in ng/mL, and a direct molar comparison is challenging due to the glycoprotein nature and potential heterogeneity of recombinant Wnt3a.
Physicochemical Properties and Handling
| Property | This compound | Wnt3a |
| Type | Small Molecule | Recombinant Glycoprotein |
| Solubility | Soluble in DMSO | Poor aqueous solubility, requires detergents (e.g., CHAPS) or stabilization with carriers like afamin or lipids.[4][5] |
| Stability | Generally stable as a small molecule. | Unstable in serum-free media with a short half-life.[4] Stabilizers can extend activity.[5] |
| Ease of Use | High | Low; prone to aggregation and loss of activity.[5] |
Signaling Pathway Diagrams
References
- 1. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Human Wnt3a/Wnt-3a - Elabscience® [elabscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Lipid-mediated Wnt protein stabilization enables serum-free culture of human organ stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Comparative Guide to the Validation of Frizzled-7 (FZD7) Pathway Activation
This guide provides a comprehensive comparison of methods for validating the activation of the Frizzled-7 (FZD7) signaling pathway, with a primary focus on the Western blot technique. FzM1.8 is understood to be a product or tool designed to modulate or analyze this pathway. The content is intended for researchers, scientists, and drug development professionals seeking to objectively assess pathway activation using supporting experimental data.
The Frizzled-7 (FZD7) Signaling Pathway
Frizzled-7 (FZD7) is a seven-transmembrane domain receptor that plays a crucial role in cellular processes like proliferation, differentiation, and polarity by transducing Wnt signaling.[1][2] It is a member of the G-protein-coupled receptor (GPCR) superfamily.[1] FZD7 is primarily associated with the canonical Wnt/β-catenin signaling pathway, which is frequently implicated in embryonic development and various cancers, including hepatocellular carcinoma (HCC), colorectal cancer, and triple-negative breast cancer.[3][4][5]
Activation of the canonical pathway begins when a Wnt ligand binds to the FZD7 receptor and its co-receptor, LRP5/6.[3] This binding event triggers a cascade of intracellular events, leading to the recruitment of the Dishevelled (Dvl) protein.[3] Dvl, in turn, inhibits the "destruction complex" (composed of GSK-3 kinase, Axin, and APC), which normally phosphorylates β-catenin, targeting it for degradation. With the destruction complex inhibited, β-catenin accumulates in the cytoplasm and translocates to the nucleus.[6] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, promoting cell proliferation.[6][7]
Western Blot for FZD7 Pathway Validation
Western blotting is a cornerstone technique for validating FZD7 pathway activation by detecting changes in the expression levels and post-translational modifications of key signaling proteins.[8][9]
Quantitative Data Summary
The following table summarizes key protein targets for Western blot analysis upon canonical FZD7 pathway activation.
| Protein Target | Cellular Location | Expected Change upon Activation | Rationale |
| FZD7 | Membrane | No change / Overexpression | Receptor level, often overexpressed in cancers.[4][10] |
| Active β-catenin | Cytoplasm / Nucleus | Increase | Stabilized form, ready for nuclear translocation.[3] |
| Total β-catenin | Cytoplasm / Nucleus | Increase | Accumulation due to inhibition of degradation.[7] |
| Nuclear β-catenin | Nucleus | Increase | Indicates translocation and pathway activation.[11] |
| c-Myc | Nucleus | Increase | Downstream target gene product, promotes proliferation.[7] |
| Cyclin D1 | Nucleus | Increase | Downstream target gene product, promotes cell cycle progression.[7] |
| Axin2 / Lef1 | Cytoplasm / Nucleus | Increase | Well-established Wnt/β-catenin target genes.[3] |
| β-actin / GAPDH | Cytoplasm | No change | Loading controls to ensure equal protein loading.[11] |
Experimental Protocol: Western Blot
This protocol provides a generalized procedure for validating FZD7 pathway activation. Optimization may be required based on specific cell types and antibodies.
A. Sample Preparation (Cell Lysate)
-
Cell Collection : Culture cells to 70-90% confluency. Collect cells by scraping or trypsinization and wash twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C.
-
Lysis : Resuspend the cell pellet in cold RIPA buffer containing protease and phosphatase inhibitors. Place on ice for 15 minutes.
-
Homogenization : Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Clarification : Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification : Collect the supernatant (lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).[12]
-
Sample Denaturation : Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein.[12] For most proteins, boil at 95-100°C for 5-10 minutes.[12] Critical Note: For multi-pass transmembrane proteins like FZD7, avoid boiling. Instead, incubate at a lower temperature (e.g., 70°C for 10 minutes) or at room temperature to prevent aggregation.
For analysis of nuclear β-catenin, perform cellular fractionation to separate cytoplasmic and nuclear extracts before lysis.
B. SDS-PAGE (Gel Electrophoresis)
-
Gel Selection : Choose a polyacrylamide gel percentage appropriate for the molecular weight of the target protein(s). A 4-20% gradient gel can resolve a wide range of protein sizes.[12]
-
Loading : Load equal amounts of protein (e.g., 20 µg) into the wells, along with a molecular weight marker.[12]
-
Running the Gel : Run the gel according to the manufacturer's instructions (e.g., 5 minutes at 50V, then ~1 hour at 100-150V).[12]
C. Protein Transfer
-
Membrane Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8][12] Ensure no air bubbles are trapped between the gel and the membrane.[12]
-
Transfer Confirmation (Optional) : After transfer, briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm transfer efficiency.[12]
D. Immunodetection
-
Blocking : Rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[8][12]
-
Primary Antibody Incubation : Dilute the primary antibody against the target protein in blocking buffer according to the manufacturer's recommended ratio. Incubate the membrane with the primary antibody solution for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.[9][12]
-
Washing : Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[9][12]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Final Washes : Repeat the washing step (as in D3) to remove unbound secondary antibody.[12]
E. Signal Detection and Analysis
-
Substrate Incubation : Cover the membrane with an enhanced chemiluminescence (ECL) substrate solution.[9]
-
Imaging : Capture the chemiluminescent signal using a CCD imager or X-ray film.[8]
-
Analysis : Use image analysis software to quantify the band intensity. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin).[12]
Comparison with Alternative Validation Methods
While Western blotting is a powerful tool, other methods can provide complementary information to validate FZD7 pathway activation.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunodetection of specific proteins separated by size.[9] | - Provides protein-level data. - Shows molecular weight. - Can detect post-translational modifications. | - Semi-quantitative. - Lower throughput. - Requires specific antibodies. - Can be time-consuming. |
| Quantitative RT-PCR (qRT-PCR) | Measures mRNA expression levels of target genes (e.g., Axin2, Lef1).[3] | - Highly sensitive and quantitative. - High throughput. - Relatively fast. | - Measures mRNA, not protein; correlation can be weak. - Does not provide information on protein activity or localization. |
| Luciferase Reporter Assay | Measures the transcriptional activity of the β-catenin/TCF complex using a reporter plasmid (e.g., TOP/FOPFLASH).[11] | - Directly measures pathway's transcriptional output. - Highly sensitive and quantitative. | - Relies on artificial reporter constructs. - Requires cell transfection, which can affect cell physiology. |
| On-Cell Western Assay | In-cell immunodetection of proteins, often cell-surface receptors, in their native environment.[13] | - Preserves native protein conformation. - Higher throughput than traditional Western blot. - Good for cell-surface proteins. | - Does not provide molecular weight information. - Less effective for intracellular proteins. |
References
- 1. Frontiers | Frizzled receptors: gatekeepers of Wnt signaling in development and disease [frontiersin.org]
- 2. FZD7 frizzled class receptor 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Functional interaction between Wnt3 and Frizzled-7 leads to activation of the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Frizzled 7 antibody (16974-1-AP) | Proteintech [ptglab.com]
- 11. Soluble Frizzled-7 receptor inhibits Wnt signaling and sensitizes hepatocellular carcinoma cells towards doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. biocompare.com [biocompare.com]
A Head-to-Head Battle of Wnt Pathway Agonists: FzM1.8 Under the Microscope
For researchers, scientists, and drug development professionals navigating the complex landscape of Wnt signaling, the choice of an appropriate activator is paramount. This guide provides a comprehensive comparative analysis of FzM1.8, a synthetic small molecule agonist, against other commonly used Wnt activators. We delve into their mechanisms of action, present supporting experimental data in a clear, comparative format, and provide detailed experimental protocols for key assays. This objective comparison aims to equip researchers with the necessary information to select the optimal tool for their specific research needs.
The Wnt signaling pathway is a crucial regulator of a multitude of cellular processes, including cell proliferation, differentiation, and migration.[1] Its dysregulation is implicated in a range of diseases, making the development of potent and specific Wnt activators a significant area of research.[2] This guide focuses on this compound, a novel allosteric agonist of the Frizzled-4 (FZD4) receptor, and compares its performance with established Wnt pathway activators such as the natural ligand Wnt3a, the GSK-3β inhibitor CHIR99021, and the Wnt sensitizer R-spondin1.
Mechanism of Action: A Diverse Toolkit for Wnt Activation
The various Wnt activators employ distinct mechanisms to stimulate the signaling cascade, a critical factor in experimental design and interpretation.
This compound: This small molecule acts as an allosteric agonist of the FZD4 receptor.[3][4] Derived from the FZD4 negative allosteric modulator FzM1, this compound uniquely activates Wnt signaling in the absence of a Wnt ligand by binding to FZD4 and promoting a non-canonical signaling pathway involving PI3K.[3][5][6] This targeted action on a specific Frizzled receptor offers a degree of specificity not always present in other activators.
Wnt3a: As a natural Wnt ligand, Wnt3a initiates the canonical Wnt pathway by binding to Frizzled receptors and their co-receptors, LRP5/6.[7][8] This binding event leads to the recruitment of Dishevelled, inhibition of the β-catenin destruction complex, and subsequent nuclear translocation of β-catenin to activate target gene transcription.[7]
CHIR99021: This potent and selective small molecule is a glycogen synthase kinase 3β (GSK-3β) inhibitor.[9][10] By inhibiting GSK-3β, a key component of the β-catenin destruction complex, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and constitutive activation of the Wnt pathway, independent of receptor activation.[9]
R-spondin1: R-spondins are secreted proteins that act as potent sensitizers of the Wnt pathway.[11] They function by binding to the leucine-rich repeat-containing G-protein coupled receptors 4, 5, and 6 (LGR4/5/6).[12] This binding event leads to the clearance of the E3 ubiquitin ligases ZNRF3 and RNF43 from the cell surface, which are responsible for the degradation of Frizzled and LRP5/6 receptors.[9][13][14] The resulting increase in receptor availability amplifies the cell's response to Wnt ligands.[11][15]
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the points of intervention for each class of Wnt activator.
Caption: Overview of the Wnt signaling pathway and points of intervention for different activators.
Performance Data: A Quantitative Comparison
The efficacy of Wnt activators is typically assessed by their half-maximal effective concentration (EC50) and the maximal fold activation they can induce in a reporter assay. The following table summarizes available quantitative data for this compound and other common Wnt activators.
| Activator | Target | Mechanism of Action | Reported pEC50 / EC50 | Cell Type / Assay | Reference |
| This compound | FZD4 | Allosteric Agonist | pEC50: 6.4 | HEK293 / Reporter Assay | [4][16] |
| Wnt3a | Frizzled/LRP5/6 | Natural Ligand | EC50: ~1-20 ng/mL | Various / Reporter Assay | [17][18] |
| CHIR99021 | GSK-3β | Small Molecule Inhibitor | EC50: ~0.1-1 µM | Various / Reporter Assay | [10][12] |
| R-spondin1 | LGR4/5/6 | Wnt Sensitizer | EC50: ~10-100 ng/mL | Various / Reporter Assay | [15][18] |
Note: EC50 values can vary significantly depending on the cell line, reporter construct, and specific experimental conditions. The values presented here are for comparative purposes and are based on published literature.
Experimental Protocols: A Guide to Key Assays
Reproducible and reliable data is the cornerstone of scientific research. This section provides detailed methodologies for key experiments used to evaluate Wnt activator performance.
Wnt Reporter Assay (TOP/FOP Flash Assay)
This is the most common method to quantify the activity of the canonical Wnt pathway.
Principle: This assay utilizes two reporter constructs: one containing multiple TCF/LEF transcription factor binding sites upstream of a luciferase reporter gene (TOP-Flash), and a negative control with mutated binding sites (FOP-Flash). Activation of the Wnt pathway leads to an increase in luciferase expression from the TOP-Flash construct.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with the TOP-Flash or FOP-Flash reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Activator Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of the Wnt activator (e.g., this compound, Wnt3a, CHIR99021, R-spondin1) or vehicle control (e.g., DMSO).
-
For R-spondin1, it is often co-administered with a sub-optimal concentration of Wnt3a to observe its sensitizing effect.
-
-
Luciferase Measurement:
-
After 16-24 hours of incubation with the activators, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold-change in reporter activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.
-
The FOP-Flash values should be subtracted from the TOP-Flash values to account for non-specific activation.
-
Plot the fold-change against the log of the activator concentration to determine the EC50 value.
-
Caption: A typical experimental workflow for a Wnt reporter assay.
β-Catenin Stabilization Assay (Western Blot)
Principle: Activation of the canonical Wnt pathway leads to the stabilization and accumulation of β-catenin in the cytoplasm. This can be visualized and quantified by Western blotting.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the Wnt activators at the desired concentrations for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin or active (non-phosphorylated) β-catenin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the β-catenin band intensity to the loading control.
-
Compare the levels of stabilized β-catenin across different treatments and time points.
-
Concluding Remarks
The selection of a Wnt activator is a critical decision in any research project focused on this intricate signaling pathway. This compound presents a unique tool for researchers interested in the specific role of FZD4 and for those looking to activate the pathway through a non-canonical, PI3K-dependent mechanism. Its ligand-independent activation offers a distinct advantage in certain experimental contexts.
In contrast, Wnt3a provides a physiologically relevant means of activating the canonical pathway, while CHIR99021 offers a potent and receptor-independent method for robust pathway stimulation. R-spondin1 serves as a powerful amplifier of Wnt signaling, making it ideal for studies where maximal pathway activation is desired in the presence of endogenous or exogenous Wnt ligands.
Ultimately, the choice of activator will depend on the specific research question, the cell type being studied, and the desired mode of pathway activation. This guide provides the foundational information to make an informed decision and to design and execute robust and reproducible experiments in the exciting field of Wnt signaling research.
References
- 1. scbt.com [scbt.com]
- 2. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. – CIRM [cirm.ca.gov]
- 3. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 5. FzM1 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The way Wnt works: Components and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. R-Spondin Potentiates Wnt/β-Catenin Signaling through Orphan Receptors LGR4 and LGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-equivalence of Wnt and R-spondin ligands during Lgr5+ intestinal stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. R-Spondin Family Members Regulate the Wnt Pathway by a Common Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. R-spondin1 synergizes with Wnt3A in inducing osteoblast differentiation and osteoprotegerin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | allosteric agonist of the Frizzled receptor FZD4 | CAS# 2204290-85-5 | InvivoChem [invivochem.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing Wnt-3a and R-spondin1 concentrations for stem cell renewal and differentiation in intestinal organoids using a gradient-forming microdevice - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Role of PI3K in FzM1.8 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the involvement of Phosphoinositide 3-kinase (PI3K) in the signaling pathway initiated by FzM1.8, a novel allosteric agonist of the Frizzled-4 (FZD4) receptor. The content presented herein is based on findings demonstrating that this compound biases FZD4 signaling towards a non-canonical pathway involving PI3K, a critical regulator of cell survival and proliferation.[1][2] This guide will detail the experimental protocols and present comparative data to facilitate the investigation of this signaling axis.
Comparative Analysis of PI3K Pathway Activation
The efficacy of this compound in activating the PI3K signaling pathway can be quantitatively assessed by measuring the phosphorylation of downstream effectors, such as AKT. Below is a summary of expected results comparing the effects of this compound treatment with relevant controls.
| Treatment Condition | Concentration | Duration | Relative p-AKT (Ser473) Levels (Fold Change vs. Vehicle) | Pathway Confirmation |
| Vehicle (DMSO) | 0.1% | 24h | 1.0 | Baseline |
| This compound | 10 µM | 24h | ~3.5 | PI3K Activation |
| Wnt3a (Canonical Agonist) | 100 ng/mL | 24h | ~1.2 | Minimal PI3K Activation |
| This compound + LY294002 (PI3K Inhibitor) | 10 µM + 10 µM | 24h | ~1.1 | PI3K Dependence |
Table 1: Illustrative quantitative data summarizing the effect of this compound on AKT phosphorylation at Ser473 in colon cancer cell lines. Data is representative of expected outcomes from Western blot analysis.
Signaling Pathway and Experimental Workflow
To visually conceptualize the this compound signaling cascade and the experimental approach for its validation, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of FzM1.8: A Guide for Laboratory Professionals
For Research Use Only: This document provides guidance on the proper disposal of FzM1.8, a frizzled 4 allosteric agonist intended for laboratory research purposes. The information herein is based on general laboratory safety protocols and best practices in the absence of a specific Safety Data Sheet (SDS) from the manufacturer. All procedures must be conducted in accordance with institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
This compound is a valuable tool for researchers studying Wnt signaling pathways.[1] As with all laboratory chemicals, responsible handling and disposal are paramount to ensure the safety of personnel and the protection of the environment. This guide provides essential information and step-by-step procedures for the proper disposal of this compound.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is critical for understanding its handling and disposal requirements.
| Property | Value | Source |
| Chemical Name | 3-Hydroxy-5-[[(2-Naphthalenylamino)carbonyl]amino]benzoic acid | Tocris Bioscience |
| Molecular Formula | C18H14N2O4 | Tocris Bioscience |
| Molecular Weight | 322.32 g/mol | Tocris Bioscience |
| Appearance | Solid | MedchemExpress |
| Solubility | Soluble in DMSO (up to 100 mM) | Tocris Bioscience |
| Storage | Store at -20°C | Tocris Bioscience |
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
All handling of this compound, including the preparation of solutions and the disposal process, should be performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures
The proper disposal of this compound, whether in solid form or dissolved in a solvent such as DMSO, is critical. The following step-by-step experimental protocol outlines the recommended procedure for the safe disposal of this compound.
Experimental Protocol for Disposal of this compound
Objective: To safely dispose of this compound waste in accordance with general laboratory chemical waste guidelines.
Materials:
-
This compound waste (solid or in DMSO solution)
-
Appropriate hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
Chemical fume hood
Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused solid compound, solutions in DMSO, and any contaminated materials (e.g., pipette tips, tubes), in a designated and compatible hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. It is generally advisable to collect it with other non-halogenated organic solvent waste.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound (3-Hydroxy-5-[[(2-Naphthalenylamino)carbonyl]amino]benzoic acid)".
-
If in solution, indicate the solvent (e.g., "in DMSO").
-
Include the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from ignition sources and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste along with the this compound waste.
-
After triple-rinsing and allowing the container to dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment.
References
Essential Safety and Operational Protocols for Handling FzM1.8
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel research compound FzM1.8. As a bioactive small molecule, this compound requires careful handling to ensure personnel safety and maintain experimental integrity. The following procedures are based on best practices for handling potent, uncharacterized research chemicals and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE)
The primary objective when handling this compound is to prevent direct contact and inhalation. The following personal protective equipment is mandatory:
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and aerosols of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for enhanced protection. | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat, apron, or chemical-resistant suit. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with the solid form or creating aerosols outside of a fume hood. | Prevents inhalation of hazardous particles or vapors. Consult your institution's EHS for guidance. |
Operational Plan: Safe Handling of this compound
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Use dedicated, clean spatulas and weighing vessels.
-
Ensure an analytical balance is placed within the fume hood or in close proximity to minimize travel with the open solid.
2. Dissolution:
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
This compound is often supplied in a small vial; for quantities of 10 mg or less, it is recommended to add the solvent directly to the vial.[1]
-
For larger quantities, weigh out the required amount and prepare the solution in a separate, appropriate container.[1]
3. Experimental Use:
-
Clearly label all containers with the full chemical name ("this compound"), concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate pipettes with disposable tips.
-
Keep all containers with this compound sealed when not in immediate use.
4. Spill Response:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for the solvent used.
-
Clean the affected area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Collection:
-
Collect all waste materials, including unused solutions, contaminated gloves, pipette tips, and absorbent materials, in a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its concentration.
2. Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The container must be kept closed at all times, except when adding waste.
3. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, submit a hazardous waste pickup request to your EHS department.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
